Desoxyrhapontigenin
Description
(E)-5-(4-Methoxystyryl)benzene-1,3-diol has been reported in Alpinia hainanensis, Dracaena cochinchinensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRWFJGOIWMGC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031720 | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33626-08-3 | |
| Record name | Desoxyrhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4'-methoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desoxyrhapontigenin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin is a stilbenoid, a class of natural phenolic compounds, that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of resveratrol, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative data on its prevalence in various plant species, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound is primarily found in plants of the Rheum (rhubarb) and Gnetum genera.
Rheum Species
The roots and rhizomes of various rhubarb species are the most abundant natural sources of this compound. Notable species include:
-
Rheum undulatum : Frequently cited as a primary source for the isolation of this compound[1].
-
Rheum rhaponticum (Rhapontic Rhubarb): Contains a significant amount of this compound and its glycoside, desoxyrhaponticin[2].
-
Rheum rhabarbarum (Garden Rhubarb)
-
Rheum emodi (Himalayan Rhubarb)
-
Rheum officinale (Chinese Rhubarb)
Gnetum Species
Certain species of the Gnetum genus, woody climbing plants found in tropical regions, have also been identified as sources of various stilbenoids, including this compound, although typically in lower concentrations than in Rheum species.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies.
Experimental Protocol: Isolation from Rheum undulatum
This protocol provides a detailed method for the isolation and purification of this compound from the roots of Rheum undulatum.
2.1.1. Plant Material and Extraction
-
Plant Material Preparation: The roots of R. undulatum are collected, washed, cut into small pieces, dried, and milled into a fine powder[1].
-
Extraction: The powdered plant material (e.g., 4.5 kg) is extracted with methanol (3 x 15 L) for 5 hours per extraction at 45°C. The extracts are then combined, filtered, and concentrated under reduced pressure at 45-50°C to yield a crude extract[1].
2.1.2. Fractionation
-
The crude methanol extract is sequentially fractionated by solvent-solvent partitioning with dichloromethane, followed by ethyl acetate, and then water[1].
-
The dichloromethane fraction, which is enriched with stilbenoids, is concentrated to dryness.
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: A portion of the dried dichloromethane fraction (e.g., 60 g) is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing ethyl acetate percentage (from 25% to 100%) in hexane is used for elution, yielding several fractions (e.g., D1, D2, D3, and D4).
-
-
Further Silica Gel Chromatography: The fraction containing this compound (e.g., D2) is further purified by silica gel column chromatography using a different solvent system.
-
Mobile Phase: A gradient of increasing methanol percentage (from 2% to 100%) in dichloromethane.
-
Fractions are monitored by thin-layer chromatography (TLC), and those containing the compound of interest are pooled and dried.
-
-
High-Performance Liquid Chromatography (HPLC) Purification: The final purification is achieved by preparative HPLC to obtain high-purity this compound (>98%).
-
Column: X-Terra RP C18 column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (1:1) containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV detector.
-
-
Crystallization: The purified this compound can be crystallized to obtain a solid form.
Experimental Protocol: General Method for Stilbenoid Isolation from Gnetum Species
While a specific protocol for this compound from Gnetum is less common, the following general method for stilbenoid isolation can be adapted.
2.2.1. Plant Material and Extraction
-
Plant Material Preparation: The dried and pulverized lianas of the Gnetum species are used.
-
Extraction: The plant material is extracted with acetone at room temperature. The acetone extract is then concentrated.
2.2.2. Fractionation and Purification
-
Solvent Partitioning: The crude acetone extract is dissolved in methanol and partitioned with diethyl ether to remove tannins.
-
Vacuum Liquid Chromatography (VLC): The ether-soluble fraction is subjected to VLC on silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
-
Radial and Column Chromatography: Fractions obtained from VLC are further purified using repetitive radial chromatography and silica gel column chromatography with various solvent systems (e.g., hexane:acetone) to isolate individual stilbenoids.
Quantitative Data
The concentration of this compound and its glycoside, desoxyrhaponticin, can vary significantly depending on the plant species, geographical location, and the extraction method employed.
| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Rheum rhaponticum | Roots | Rhaponticin | up to 184.0 ± 10.93 | HPLC | |
| Rheum rhabarbarum | Roots | Rhaponticin | up to 151.3 ± 7.77 | HPLC | |
| Rheum undulatum | Rhizomes | Desoxyrhaponticin | 0.3 - 31.5 | TLC | |
| Rheum rhaponticum | Rhizomes | Desoxyrhaponticin | 0.3 - 31.5 | TLC |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, and by inducing apoptosis through endoplasmic reticulum (ER) stress.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation.
Caption: this compound inhibits the NF-κB pathway.
This compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, preventing the translocation of the NF-κB (p65/p50) dimer to the nucleus. As a result, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2), is suppressed.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. This compound modulates this pathway by affecting the phosphorylation of key kinases.
Caption: this compound modulates the MAPK pathway.
This compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. By downregulating the activation of these kinases, this compound can suppress the activation of downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which further contributes to its anti-inflammatory effects.
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
In the context of cancer, this compound has been shown to induce apoptosis in cancer cells through the activation of the ER stress pathway.
Caption: this compound induces apoptosis via ER stress.
This compound induces ER stress, leading to the activation of the unfolded protein response (UPR). A key event in this process is the phosphorylation of PERK, which leads to the preferential translation of ATF4. ATF4, a transcription factor, then upregulates the expression of CHOP (also known as GADD153). CHOP plays a crucial role in promoting apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound from a natural source is summarized below.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide has outlined its primary natural sources, provided detailed protocols for its isolation and purification, presented quantitative data on its occurrence, and elucidated the key signaling pathways through which it exerts its biological effects. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compelling stilbenoid.
References
- 1. Deoxyrhapontigenin, a Natural Stilbene Derivative Isolated From Rheum undulatum L. Induces Endoplasmic Reticulum Stress–Mediated Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
The Desoxyrhapontigenin Biosynthesis Pathway in Rheum undulatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxyrhapontigenin, a stilbenoid found in the medicinal plant Rheum undulatum, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway in Rheum undulatum, integrating current knowledge on the key enzymes, their regulation, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway and its components are also presented, alongside visual representations of the core biochemical processes and experimental workflows.
Introduction
Rheum undulatum, commonly known as rhubarb, is a plant rich in bioactive secondary metabolites, including a diverse array of stilbenoids.[1][2] Among these, this compound (3,5-dihydroxy-4'-methoxystilbene) has demonstrated various pharmacological activities. The biosynthesis of stilbenoids originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3][4] This guide delineates the specific enzymatic steps leading to the formation of this compound in R. undulatum.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in Rheum undulatum is a multi-step process involving several key enzymes. The proposed pathway begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor then enters the stilbenoid-specific branch of the pathway.
From Phenylalanine to p-Coumaroyl-CoA
The pathway is initiated with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.
The Core Stilbenoid Synthesis
The formation of the characteristic stilbene backbone is catalyzed by Stilbene Synthase (STS) .[3] This pivotal enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the central stilbenoid precursor, resveratrol (3,5,4'-trihydroxystilbene).
Formation of this compound
This compound is a methylated derivative of resveratrol. The final step in its biosynthesis is catalyzed by an O-methyltransferase (OMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of resveratrol. While the specific OMT responsible for this reaction in Rheum undulatum has not yet been definitively characterized, it is hypothesized to be a resveratrol O-methyltransferase with high specificity for the 4'-position.
Quantitative Data
Quantitative data on the intermediates and enzymes of the this compound pathway in Rheum undulatum is limited. However, available data from Rheum species and related organisms provide valuable insights.
| Compound/Enzyme | Parameter | Value | Organism/Tissue | Reference |
| This compound | Concentration | Varies (e.g., up to 31.5 mg/g in rhizomes) | Rheum undulatum | |
| Resveratrol | Concentration | Present, but quantitative data in R. undulatum is scarce. | Vitis vinifera | |
| Stilbene Synthase (STS) | Km (p-coumaroyl-CoA) | ~20-50 µM | Various plants | |
| Vmax | Varies depending on the specific enzyme and conditions. | Various plants | ||
| O-Methyltransferase (OMT) | Km (Resveratrol) | ~12-45 µM | Vitis vinifera, Arabidopsis thaliana | |
| Kcat | Varies depending on the specific enzyme and conditions. | Vitis vinifera, Arabidopsis thaliana |
Note: The kinetic parameters for STS and OMT are derived from studies on other plant species and may not be identical to those in Rheum undulatum. Further research is required to determine the specific kinetic properties of the enzymes in this plant.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Extraction and Quantification of Stilbenoids from Rheum undulatum
This protocol outlines the extraction and analysis of this compound and its precursors using High-Performance Liquid Chromatography (HPLC).
4.1.1. Materials and Reagents
-
Rheum undulatum rhizome powder
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound and resveratrol standards
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and DAD or MS detector
4.1.2. Extraction Procedure
-
Weigh 1 g of dried, powdered Rheum undulatum rhizome into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.
4.1.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90% B; followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 306 nm for resveratrol and this compound, or Mass Spectrometry (MS) for more sensitive and specific detection.
-
Quantification: Create a standard curve using authentic standards of this compound and resveratrol to quantify their concentrations in the plant extract.
Stilbene Synthase (STS) Activity Assay
This assay measures the in vitro activity of STS by quantifying the resveratrol produced.
4.2.1. Protein Extraction
-
Homogenize fresh Rheum undulatum tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant containing the crude protein extract for the assay.
4.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
100 µM p-coumaroyl-CoA
-
200 µM malonyl-CoA
-
Plant protein extract (50-100 µg)
-
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper ethyl acetate phase.
-
Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis to quantify the resveratrol produced.
O-Methyltransferase (OMT) Activity Assay
This assay measures the activity of OMTs involved in the methylation of stilbenoids.
4.3.1. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
1 mM MgCl2
-
1 mM DTT
-
100 µM Resveratrol (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
Plant protein extract (50-100 µg)
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and extract the product as described for the STS assay.
-
Analyze the extract by HPLC to quantify the formation of this compound.
Gene Expression Analysis by RT-qPCR
This protocol describes the quantification of STS and OMT gene expression levels.
4.4.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from Rheum undulatum tissues using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4.4.2. Quantitative PCR (qPCR)
-
Design primers specific to the target STS and OMT genes from Rheum undulatum. If the sequences are not available, degenerate primers can be designed based on conserved regions from other plant species. Also, design primers for a stable reference gene (e.g., actin or GAPDH) for normalization.
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers, and cDNA template.
-
The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Conclusion
The biosynthesis of this compound in Rheum undulatum follows the general stilbenoid pathway, with stilbene synthase and O-methyltransferases playing crucial roles. While the core pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the OMTs, involved in R. undulatum. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway in more detail, paving the way for a deeper understanding and potential biotechnological applications. The elucidation of the complete pathway and its regulatory mechanisms will be instrumental for the targeted production of this promising bioactive compound.
References
- 1. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc [mdpi.com]
- 2. A new stilbene diglycoside from Rheum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbene Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]
An In-depth Technical Guide to Desoxyrhapontigenin and Resveratrol: Core Properties and Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Stilbenoids represent a class of polyphenolic compounds extensively studied for their therapeutic potential. Among them, resveratrol (RSV) is the most well-known, lauded for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is hampered by poor bioavailability. This has shifted focus toward resveratrol analogs with more favorable pharmacokinetic profiles. This technical guide provides a detailed comparative analysis of resveratrol and one such promising analog, desoxyrhapontigenin (DRG), also known as 4'-Methoxyresveratrol. We delve into their core physicochemical properties, compare their mechanisms of action in key signaling pathways, and provide detailed experimental protocols for their evaluation.
Core Physicochemical Properties
The primary structural difference between this compound and resveratrol is the substitution at the 4'-position of the stilbene backbone. This compound possesses a methoxy (-OCH₃) group, whereas resveratrol has a hydroxyl (-OH) group. This seemingly minor modification significantly alters the physicochemical properties of the molecule, impacting its lipophilicity, metabolic stability, and ultimately, its bioavailability.
| Property | This compound (DRG) | Resveratrol (RSV) | References |
| Chemical Structure | 3,5-Dihydroxy-4'-methoxystilbene | 3,5,4'-Trihydroxystilbene | |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | |
| Molecular Weight | 242.27 g/mol | 228.24 g/mol | |
| Aqueous Solubility | Poor (Expected to be less than RSV due to increased lipophilicity) | Very Poor (~0.05 mg/mL) | |
| Melting Point | Not widely reported | ~253-255 °C | |
| pKa Values | Not widely reported | pKa1: ~8.8 - 9.2pKa2: ~9.8pKa3: ~10.6 - 11.4 | [1] |
| Bioavailability | Significantly higher than RSV; reported to be 2-3 fold greater in rats. | Very low (<1%) due to extensive first-pass metabolism. | [2] |
Comparative Biological Activities & Signaling Pathways
Both compounds modulate numerous signaling pathways integral to cellular homeostasis and disease. The enhanced bioavailability of DRG suggests it may elicit these effects more potently in vivo.
Anti-inflammatory Activity
Inflammation is a critical pathological process in many diseases. Both DRG and RSV exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway and modulation of inflammatory enzymes like COX-2.
This compound: Studies show DRG significantly inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This action is mediated by the suppression of Nuclear Factor-kappa B (NF-κB) activation and the downregulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Resveratrol: Resveratrol is well-documented to inhibit inflammation by activating Sirtuin 1 (SIRT1), which subsequently deacetylates and inactivates the RelA/p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes. Resveratrol also directly inhibits the activity of COX enzymes.
Figure 1: Anti-inflammatory signaling via NF-κB inhibition.
Antioxidant Activity
Oxidative stress is mitigated by the cellular antioxidant response system, which is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).
Resveratrol: Resveratrol is a known activator of the Nrf2 pathway. It is thought to disrupt the interaction between Nrf2 and its cytosolic repressor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
This compound: DRG also demonstrates potent antioxidant effects and has been shown to up-regulate Nrf2-mediated heme oxygenase-1 expression, contributing to its protective effects against inflammatory lung injury. The interplay between its NF-κB inhibitory and Nrf2 activating properties suggests a robust mechanism for combating oxidative stress and inflammation.
Figure 2: Antioxidant response via Nrf2 pathway activation.
Anti-Cancer Activity
Both stilbenoids interfere with multiple stages of carcinogenesis, from initiation to progression, by modulating pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis.
Resveratrol: Resveratrol induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It can activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria, and inhibit anti-apoptotic proteins like Bcl-2. Furthermore, resveratrol has been shown to inhibit critical pro-survival signaling cascades such as the PI3K/Akt pathway and activate tumor suppressors like p53.
This compound: While less studied than resveratrol, DRG has demonstrated significant antiproliferative effects against various cancer cell lines, including doxorubicin-resistant breast cancer. Its superior cellular uptake suggests it could be a more potent modulator of these anti-cancer pathways in a clinical context.
Figure 3: Induction of apoptosis via PI3K/Akt and mitochondrial pathways.
Key Experimental Protocols
The following section details standardized protocols for assessing the core biological activities of this compound and resveratrol.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting insoluble purple formazan product is solubilized and quantified spectrophotometrically, with the absorbance being directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of DRG and RSV in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for the blank.
Figure 4: Experimental workflow for the MTT cell viability assay.
Protein Expression Analysis (Western Blot)
Principle: Western blotting is a technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.
Methodology:
-
Cell Lysis & Protein Quantification: Treat cells with DRG or RSV as desired. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (SDS-PAGE) and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus (wet, semi-dry, or dry transfer systems).
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-Nrf2, anti-cleaved Caspase-3) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
In Vitro Antioxidant Capacity (ABTS Assay)
Principle: This assay measures the ability of a compound to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•⁺ solution is reduced, and the decrease in absorbance is measured spectrophotometrically.
Methodology:
-
ABTS•⁺ Radical Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation stock solution.
-
Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add a small volume (e.g., 10-30 µL) of the test compound (DRG, RSV) at various concentrations to a large volume (e.g., 1-3 mL) of the ABTS•⁺ working solution.
-
Incubation and Measurement: Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature in the dark. Measure the absorbance at 734 nm.
-
Data Analysis: Use a standard antioxidant like Trolox to generate a standard curve. Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24- or 96-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of DRG or RSV for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include negative controls (no LPS) and positive controls (LPS only).
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well. .
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of NO inhibition compared to the LPS-only control. A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Conclusion and Future Directions
This compound presents as a compelling alternative to resveratrol for clinical development. Its defining feature—a methoxy group in place of a hydroxyl group—confers superior metabolic stability and significantly enhances its oral bioavailability. Both compounds share core mechanisms of action, including potent anti-inflammatory effects via NF-κB inhibition and robust antioxidant activity through Nrf2 activation. However, the improved pharmacokinetics of this compound suggest it may translate these in vitro activities into more pronounced in vivo efficacy.
Future research should focus on head-to-head in vivo comparisons in various disease models to confirm the therapeutic advantages of this compound. Further elucidation of its specific molecular targets and a comprehensive safety and toxicology profile are critical next steps for its progression as a therapeutic agent. The protocols and pathways detailed in this guide provide a foundational framework for such investigations.
References
Preliminary Biological Activity Screening of Desoxyrhapontigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin, a natural stilbenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and signaling pathways.
Inhibition of Inflammatory Mediators
This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This inhibitory effect is dose-dependent. Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1]
| Cell Line | Treatment | Concentration | Inhibition of NO Production | Reference |
| RAW 264.7 macrophages | This compound | 10, 30, 50 µM | Significant inhibition | [1] |
Modulation of Signaling Pathways
The anti-inflammatory properties of this compound are attributed to its ability to modulate critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] It inhibits the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38 and ERK.
In Vivo Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, intraperitoneal administration of this compound (5 and 25 mg/kg) resulted in a significant reduction in paw swelling, confirming its anti-inflammatory activity in a living organism.
Antioxidant Activity
This compound exhibits notable antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.
Nrf2-Mediated Antioxidant Response
This compound up-regulates the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). This was demonstrated in RAW 264.7 macrophages where this compound treatment led to increased Nrf2 activation and subsequent HO-1 expression.
| Cell Line | Treatment | Effect on Nrf2/HO-1 | Reference |
| RAW 264.7 macrophages | This compound | Upregulation of Nrf2 and HO-1 |
Anticancer Activity
Preliminary studies indicate that this compound possesses cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.
Cytotoxicity in Breast Cancer Cells
The cytotoxic effects of this compound have been evaluated in human breast cancer cell lines. Specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for determining its potency.
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| MCF-7 | CYT-Rx20 (β-nitrostyrene derivative) | 0.81 ± 0.04 | |
| MDA-MB-231 | CYT-Rx20 (β-nitrostyrene derivative) | 1.82 ± 0.05 | |
| T-47D | 7h (synthetic derivative) | 1.8 ± 0.6 | |
| MCF-7 | 7e (synthetic derivative) | 3.1 ± 0.8 | |
| MCF-7 | 7g (synthetic derivative) | 3.3 ± 0.1 | |
| MDA-MB-231 | 7h (synthetic derivative) | 2.4 ± 0.6 | |
| MDA-MB-231 | 7e (synthetic derivative) | 2.5 ± 0.8 | |
| T-47D | 7g (synthetic derivative) | 2.9 ± 0.9 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus like LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
The Griess reagent reacts with nitrite to form a purple azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
Western Blot Analysis for iNOS and COX-2
This technique is used to detect and quantify the expression of iNOS and COX-2 proteins.
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to study protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.
Protocol:
-
Prepare nuclear extracts from cells treated with this compound and/or an inflammatory stimulus.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Incubate the labeled probe with the nuclear extracts to allow the formation of protein-DNA complexes.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radioactive probes) or by appropriate detection methods for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the binding of NF-κB.
In Vivo Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Administer this compound or a control vehicle to rodents (rats or mice) via a suitable route (e.g., intraperitoneal or oral).
-
After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume or thickness at different time points after carrageenan injection using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
An In-depth Technical Guide to the Antioxidant Mechanisms of Desoxyrhapontigenin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desoxyrhapontigenin, a natural stilbenoid, exhibits significant antioxidant properties through a multi-faceted mechanism of action. This technical guide elucidates the core antioxidant pathways influenced by this compound, presenting a comprehensive overview of its direct radical scavenging capabilities and its modulatory effects on key cellular signaling cascades. The primary mechanisms include the activation of the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes, and the inhibition of pro-oxidant and pro-inflammatory signaling through the NF-κB and MAPK pathways. This document provides detailed experimental protocols and quantitative data to support further research and development of this compound as a potential therapeutic agent.
Direct Antioxidant Activity: Radical Scavenging
While specific IC50 values for this compound in DPPH and ABTS radical scavenging assays are not extensively reported in the currently available literature, its structural analogue, rhapontigenin, has been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. Stilbenoids, in general, are recognized for their capacity to donate a hydrogen atom or an electron to neutralize free radicals, a key aspect of their antioxidant function. Further quantitative studies are required to definitively determine the direct radical scavenging efficacy of this compound in comparison to other antioxidants.
Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
This compound's primary antioxidant effects are mediated through the modulation of critical intracellular signaling pathways that regulate the cellular redox state.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular defense against oxidative stress. This compound has been demonstrated to be a potent activator of this pathway.[1]
Mechanism of Action:
-
Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound treatment leads to the phosphorylation and nuclear translocation of Nrf2.[1]
-
Keap1 Downregulation: this compound has been shown to down-regulate the expression of Keap1, further promoting the accumulation of Nrf2 in the nucleus.[1]
-
ARE Binding and Gene Expression: Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, initiating their transcription.[1]
Upregulated Genes and Proteins:
Studies have shown that this compound treatment significantly increases the mRNA and/or protein expression of several Nrf2 target genes, including:
-
Heme Oxygenase-1 (HO-1): A critical enzyme with antioxidant and anti-inflammatory properties.[1]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones and prevents the generation of reactive oxygen species (ROS).
-
Superoxide Dismutase 3 (SOD3): An extracellular enzyme that catalyzes the dismutation of superoxide radicals.
-
γ-Glutamate-Cysteine Ligase Subunit (GCLS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
The activation of the Nrf2-ARE pathway by this compound is mediated, at least in part, through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation and oxidative stress. This compound has been shown to inhibit the activation of the NF-κB pathway.
Mechanism of Inhibition:
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is bound to the inhibitory protein IκBα in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound inhibits this degradation of IκBα.
-
Reduced p65 Phosphorylation and Nuclear Translocation: this compound has been observed to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.
By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory and pro-oxidant genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Attenuation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are involved in cellular stress responses and can contribute to oxidative stress and inflammation. This compound has been found to down-regulate the phosphorylation of these key MAPKs.
Mechanism of Attenuation:
-
Reduced Phosphorylation: this compound treatment leads to a decrease in the phosphorylation levels of JNK, p38, and ERK, thereby inhibiting their activation.
The inhibition of MAPK signaling pathways by this compound contributes to its overall antioxidant and anti-inflammatory effects by suppressing downstream inflammatory and oxidative stress responses.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various markers of antioxidant activity.
Table 1: Effect of this compound on Nrf2-Regulated Gene Expression
| Gene/Protein | Cell Line | Treatment | Fold Change (mRNA/Protein) | Reference |
| HO-1 | RAW 264.7 | 50 µM this compound | Increased | |
| NQO1 | RAW 264.7 | 50 µM this compound | Increased | |
| SOD3 | RAW 264.7 | 50 µM this compound | Increased | |
| GCLS | RAW 264.7 | 50 µM this compound | Increased |
Table 2: Effect of this compound on Intracellular ROS
| Cell Line | Inducer | Treatment | Effect on ROS Levels | Reference |
| RAW 264.7 | t-BHP | This compound | Reduced |
Experimental Protocols
Western Blot Analysis for Nrf2 Activation
This protocol outlines the general steps for assessing the activation of Nrf2 by this compound through Western blotting.
References
Desoxyrhapontigenin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxyrhapontigenin, a natural stilbenoid compound, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of the involved signaling cascades are presented to facilitate further research and drug development efforts. The primary anti-inflammatory activities of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a stilbene derivative isolated from sources like Rheum undulatum, has emerged as a potent phytochemical with significant anti-inflammatory potential. This document outlines the molecular mechanisms underlying its effects and provides a detailed summary of the existing scientific evidence.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily by targeting two central signaling pathways: the NF-κB and MAPK pathways. These pathways are crucial in regulating the expression of a wide array of pro-inflammatory genes.
Suppression of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this cascade at multiple points. It suppresses the phosphorylation of IKK and the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] Furthermore, it has been observed to inhibit the expression of Myeloid differentiation primary response 88 (MyD88), an upstream adapter protein in the Toll-like receptor 4 (TLR4) signaling pathway that activates NF-κB.[1]
Downregulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to down-regulate the phosphorylation of JNK, p38, and ERK in LPS-stimulated macrophages.[1] By inhibiting the activation of these kinases, this compound effectively dampens the downstream inflammatory cascade.
Activation of the Nrf2-Mediated Antioxidant Response
In addition to its direct anti-inflammatory actions, this compound also up-regulates the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[2] By activating the PI3K/Akt pathway, this compound promotes the nuclear translocation of Nrf2 and the subsequent expression of HO-1, which has its own anti-inflammatory properties. There is also a known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can suppress NF-κB signaling.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound (μM) | Inhibition | Reference |
| Nitric Oxide (NO) | 10, 30, 50 | Significant inhibition | |
| Prostaglandin E2 (PGE2) | Not specified | Suppressed release | |
| Cyclooxygenase-2 (COX-2) | 10, 30, 50 | Significant inhibition of protein expression | |
| Inducible Nitric Oxide Synthase (iNOS) | 10, 30, 50 | Significant inhibition of protein expression | |
| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Suppressed secretion | |
| Interleukin-6 (IL-6) | Not specified | Suppressed secretion |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Dosage of this compound (mg/kg, i.p.) | Effect | Reference |
| Carrageenan-induced paw swelling in mice | 5, 25 | Reduced paw swelling | |
| LPS-induced lung inflammation in mice | 2.5, 10 | Ameliorated lung inflammation and histological changes |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 μM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours for NO and cytokine measurements, shorter times for signaling protein phosphorylation).
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB pathway components (IKK, IκBα) and MAPK pathway components (ERK, JNK, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared to assess the DNA-binding activity of NF-κB and AP-1.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male ICR mice are used.
-
Treatment: this compound (5 and 25 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).
-
Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
In Vivo LPS-Induced Acute Lung Injury Model
-
Animals: Male C57BL/6 mice are used.
-
Treatment: this compound (2.5 and 10 mg/kg) is administered intraperitoneally every other day for one week.
-
Induction of Lung Injury: On the seventh day, LPS (5 mg/kg) is injected intraperitoneally.
-
Sample Collection: Mice are sacrificed 24 hours after LPS injection, and lung tissues are collected.
-
Histological Analysis: Lung tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, such as neutrophil infiltration and alveolar septal thickening.
-
Immunohistochemistry: Lung tissue sections are stained for Nrf2, HO-1, and the p65 subunit of NF-κB to evaluate the expression and localization of these proteins.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound downregulates the MAPK signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: In vitro experimental workflow for assessing anti-inflammatory effects.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent. Its multifaceted mechanism of action, involving the concurrent inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway, underscores its potential for therapeutic applications in inflammatory diseases. The quantitative data from both in vitro and in vivo models provide a solid foundation for its efficacy. The detailed protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this promising phytochemical. Future studies should focus on its bioavailability, safety profile, and efficacy in more complex disease models to pave the way for potential clinical applications.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Desoxyrhapontigenin and its Modulatory Effects on the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival.[1][2][3] Its dysregulation is implicated in numerous chronic inflammatory diseases.[1][2] Desoxyrhapontigenin, a natural stilbenoid compound isolated from Rheum undulatum, has emerged as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its anti-inflammatory effects, with a primary focus on its inhibitory actions on the NF-κB signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows to support further research and development.
The NF-κB Signaling Pathway: A Central Mediator of Inflammation
The canonical NF-κB pathway is a primary response mechanism to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, and cytokines like tumor necrosis factor-alpha (TNF-α). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.
Upon stimulation of cell surface receptors like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated through adaptor proteins such as Myeloid Differentiation Primary Response 88 (MyD88). This cascade leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ, a key kinase in this complex, phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and interleukin-6 (IL-6).
This compound's Mechanism of NF-κB Inhibition
This compound exerts its anti-inflammatory effects by targeting multiple key nodes within the NF-κB signaling pathway, primarily in response to LPS stimulation. Studies in RAW 264.7 macrophage cells have demonstrated that its intervention occurs both upstream and downstream of NF-κB activation.
The primary mechanisms of inhibition include:
-
Suppression of Upstream Signaling: this compound inhibits the protein expression of MyD88, an essential adaptor protein for TLR4 signaling.
-
Inhibition of IKK Activation: It prevents the phosphorylation of the IKK complex, a critical step required for its kinase activity.
-
Prevention of IκBα Degradation: By inhibiting IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB complex sequestered and inactive in the cytoplasm.
-
Blockade of NF-κB Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit is significantly reduced.
-
Downregulation of MAPK and Akt Pathways: The compound also down-regulates the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the Akt pathway, which are known to cross-talk with and influence NF-κB signaling.
Quantitative Data on Anti-inflammatory Effects
The inhibitory effects of this compound have been quantified in several studies. The data presented below is primarily from studies on LPS-stimulated RAW 264.7 macrophages.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators
| Parameter | Concentration (μM) | Result | Reference |
| Nitric Oxide (NO) Production | 10, 30, 50 | Significant, dose-dependent inhibition | |
| iNOS Protein Expression | 10, 30, 50 | Significant, dose-dependent inhibition | |
| COX-2 Protein Expression | 10, 30, 50 | Significant, dose-dependent inhibition | |
| PGE₂ Release | Not specified | Suppressed | |
| TNF-α Secretion | Not specified | Suppressed | |
| IL-6 Secretion | Not specified | Suppressed | |
| NF-κB Activation (EMSA) | Not specified | Dose-dependent inhibition |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Result | Reference |
| Carrageenan-induced paw edema (mouse) | This compound | 5, 25 | Reduced paw swelling | |
| LPS-induced acute lung injury (mouse) | This compound | Not specified | Reduced p65 expression in lung tissue |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 10, 30, 50 μM) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 μg/mL) for a duration relevant to the specific assay (e.g., 24 hours for protein expression).
Western Blot Analysis
Western blotting is used to quantify the expression levels of key proteins in the NF-κB signaling pathway.
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKK, IκBα, p-p65, iNOS, COX-2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using image analysis software.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of multiple NF-κB response elements. NF-κB activation leads to luciferase expression, which is measured as light output. A second reporter, like Renilla luciferase, is often co-transfected as an internal control.
-
Protocol:
-
Transfect RAW 264.7 or HEK293 cells with the NF-κB luciferase reporter and control plasmids.
-
After 24 hours, pre-treat the transfected cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Measure firefly and Renilla luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex.
-
Principle: The IKK complex is immunoprecipitated from cell lysates and then incubated with a specific substrate (e.g., a recombinant GST-IκBα fragment) and radiolabeled ATP (γ-³²P-ATP). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Protocol:
-
Prepare cell lysates from RAW 264.7 cells stimulated with LPS.
-
Immunoprecipitate the endogenous IKK complex using an anti-IKKγ (NEMO) antibody.
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in a kinase buffer containing the IκBα substrate, ATP, and γ-³²P-ATP, along with varying concentrations of this compound.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to detect the phosphorylated substrate.
-
Conclusion and Future Directions
The collective evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway. Its multi-target inhibitory action—suppressing upstream adaptors like MyD88, blocking the central IKK kinase complex, and preventing IκBα degradation and p65 nuclear translocation—positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The compound's efficacy in both in vitro cellular models and in vivo models of acute inflammation underscores its potential.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, safety profiling, and evaluation in chronic inflammatory disease models. Elucidating the precise binding interactions with its molecular targets, particularly the IKK complex, could further enable the design of more potent and specific derivatives for therapeutic applications.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Desoxyrhapontigenin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxyrhapontigenin (3,5-dihydroxy-4'-methoxystilbene), a natural stilbene derivative found in plants such as Rheum undulatum, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines. It details the quantitative data on its antiproliferative activity, outlines the experimental protocols for key assays, and elucidates the underlying molecular mechanisms, with a focus on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Visual diagrams of these pathways and experimental workflows are provided to facilitate a deeper understanding of its mode of action.
Introduction
Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. Stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. This compound, a structural analog of resveratrol, has demonstrated significant cytotoxic effects against several cancer cell lines. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge on the anticancer activities of this compound and providing detailed methodologies for its investigation.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive data across a wide spectrum of cancer cell lines is still emerging, available studies indicate its efficacy against breast cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but significant cell death observed at 50-150 µM[1] | 24 | MTT |
| MCF-7/adr (doxorubicin-resistant) | Breast Adenocarcinoma | Not explicitly stated, but significant cell death observed at 50-150 µM[1] | 24 | MTT |
Note: The table will be updated as more specific IC50 values for this compound across a broader range of cancer cell lines become available in published literature.
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation. These effects are orchestrated through the modulation of key cellular signaling pathways.
Induction of Apoptosis
Studies have shown that this compound is a potent inducer of apoptosis in cancer cells. One of the key mechanisms identified is the induction of endoplasmic reticulum (ER) stress.[1][2] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptotic cell death. In human breast cancer cells, this compound treatment leads to an extensive cytoplasmic vacuolation, a morphological hallmark of ER stress.[1] Mechanistically, it upregulates ER stress markers such as GRP78, IRE1α, eIF2α, and CHOP. The subsequent increase in the apoptotic fragment of PARP (89 kDa) confirms the execution of apoptosis.
Cell Cycle Arrest
While specific data on this compound-induced cell cycle arrest is still under investigation, many natural stilbene derivatives are known to halt the progression of the cell cycle at various phases, most commonly at the G2/M or S phase. This arrest prevents the cancer cells from dividing and proliferating. The general mechanism involves the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.
Modulation of Signaling Pathways
This compound's anticancer effects are intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to modulate this pathway. For instance, it up-regulates the expression of Nrf2-mediated heme oxygenase-1 (HO-1), and this induction is mediated through the PI3K/Akt pathway. By interfering with this pro-survival pathway, this compound can sensitize cancer cells to apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to suppress the MAPK signaling pathways. Specifically, it inhibits the phosphorylation of p38 and ERK, and the activation of p-JNK1. This inhibition contributes to its anti-inflammatory and, potentially, its anticancer effects.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting cell survival and proliferation. This compound has been shown to be a potent inhibitor of NF-κB activation. It achieves this by inhibiting the degradation of IκBα and the phosphorylation of IKK, key steps in the activation of NF-κB. By suppressing the NF-κB signaling pathway, this compound can block inflammatory responses and inhibit the expression of genes that promote cancer cell survival.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Key experimental workflows for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard methods for cell cycle analysis using propidium iodide.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This compound demonstrates significant cytotoxic effects against cancer cells, primarily through the induction of apoptosis via ER stress and the modulation of key signaling pathways including PI3K/Akt, MAPK, and NF-κB. While current research, particularly in breast cancer, is promising, further investigations are warranted to establish a comprehensive profile of its anticancer activity. Future studies should focus on:
-
Determining the IC50 values of this compound across a wider range of human cancer cell lines.
-
Conducting detailed cell cycle analysis to identify the specific phase of arrest induced by this compound.
-
Elucidating the detailed molecular interactions within the affected signaling pathways.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.
A deeper understanding of the mechanisms underlying the cytotoxic effects of this compound will be instrumental in its potential development as a novel chemotherapeutic or chemopreventive agent.
References
Early Studies on Desoxyrhapontigenin in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on desoxyrhapontigenin and its potential neuroprotective effects. The focus is on the core mechanisms of action elucidated in early research, namely its anti-inflammatory and antioxidant properties. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the field of neuroprotection.
Core Neuroprotective Mechanisms of this compound
Early research indicates that this compound exerts its neuroprotective effects primarily through two interconnected mechanisms: the suppression of pro-inflammatory pathways and the activation of the cellular antioxidant defense system. These actions mitigate the neuronal damage associated with neuroinflammation and oxidative stress, which are key pathological features of various neurodegenerative diseases and ischemic events.
Anti-inflammatory Effects
This compound has been shown to significantly inhibit the production of key inflammatory mediators in cellular models of neuroinflammation. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for inflammation, demonstrated that this compound can suppress the production of nitric oxide (NO), a molecule implicated in neurotoxicity when overproduced.[1] Furthermore, it reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1] This anti-inflammatory activity extends to the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Antioxidant Effects
A pivotal study revealed that this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of protective enzymes. A key enzyme induced by this pathway is Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.[2]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative findings from early in vitro and in vivo studies on the anti-inflammatory and antioxidant effects of this compound.
Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 10, 30, 50 µM this compound + LPS | Significant inhibition | |
| iNOS Protein Expression | RAW 264.7 | 10, 30, 50 µM this compound + LPS | Significant inhibition | |
| COX-2 Protein Expression | RAW 264.7 | 10, 30, 50 µM this compound + LPS | Significant inhibition | |
| TNF-α Secretion | RAW 264.7 | 10, 30, 50 µM this compound + LPS | Significant suppression | |
| IL-6 Secretion | RAW 264.7 | 10, 30, 50 µM this compound + LPS | Significant suppression | |
| Nrf2 Nuclear Translocation | RAW 264.7 | 50 µM this compound | Increased nuclear Nrf2 | |
| HO-1 Protein Expression | RAW 264.7 | 50 µM this compound | Significant induction |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Parameter | Result | Reference |
| Carrageenan-induced paw edema in mice | 5, 25 mg/kg this compound (i.p.) | Paw swelling | Reduced paw swelling |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments cited in the early studies on this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, cells are typically treated with 1 µg/mL of lipopolysaccharide (LPS). This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired concentrations (e.g., 10, 30, 50 µM) for a specified pre-incubation period before or concurrently with LPS stimulation, depending on the experimental design.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Collect the culture supernatants from treated cells.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
In Vivo Carrageenan-Induced Paw Edema Model
-
Acclimatize male ICR mice for at least one week before the experiment.
-
Administer this compound (e.g., 5 and 25 mg/kg) or a vehicle control intraperitoneally (i.p.).
-
After a set time (e.g., 30 minutes), inject 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the this compound-treated groups with the vehicle-treated control group.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Desoxyrhapontigenin: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Promising Stilbenoid
Abstract
Desoxyrhapontigenin, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, synthetic methodologies, and detailed mechanisms of action. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of its molecular interactions.
Physicochemical Properties
This compound, also known as 3,5-Dihydroxy-4'-methoxy-trans-stilbene, is a derivative of resveratrol. Its core chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 33626-08-3 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | |
| IUPAC Name | 5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
| Synonyms | Deoxyrhapontigenin, 4-Methoxyresveratrol, 4'-O-Methylresveratrol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
Several synthetic routes for this compound have been developed, aiming for scalability and high purity.
Synthesis from α-Resorcylic Acid
A scalable total synthesis of this compound has been achieved starting from the low-cost α-resorcylic acid. This multi-step process involves the protection of phenolic groups, followed by key reactions to construct the stilbene backbone. The synthesis has been reported to yield a product with an average purity higher than 98%.
Synthesis from 3,5-Dihydroxybenzaldehyde
Another efficient chemical synthesis starts with commercially available 3,5-dihydroxybenzaldehyde. This method utilizes pivotal reactions such as the palladium-catalyzed Heck coupling. The Wittig-Horner reaction is another key step that has been employed in the synthesis of this compound and its derivatives, although in some cases with lower overall yields.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Effects
This compound has been shown to be a potent anti-inflammatory agent. Its mechanism of action involves the suppression of key inflammatory pathways.
-
Inhibition of NF-κB and MAPK Pathways: In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound significantly inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been observed to inhibit the phosphorylation of JNK1, p38, and ERK, components of the MAPK pathway.
-
Activation of Nrf2-mediated Heme Oxygenase-1 Expression: this compound upregulates the expression of heme oxygenase-1 (HO-1), a key antioxidant and anti-inflammatory enzyme. This induction is mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of Nrf2 by this compound is dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Experimental Protocols
The following are summaries of experimental protocols that have been used to investigate the biological activity of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). The cells are then treated with varying concentrations of this compound (e.g., 10, 30, and 50 μM).
-
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Protein expression levels of iNOS, COX-2, and phosphorylated and total proteins of the MAPK and NF-κB pathways are determined by Western blot analysis.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding activity of NF-κB and AP-1, nuclear extracts are prepared from treated cells and incubated with radiolabeled oligonucleotide probes. The protein-DNA complexes are then resolved by polyacrylamide gel electrophoresis.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Acute inflammation is induced in rodents (e.g., mice) by injecting carrageenan into the paw.
-
Drug Administration: this compound (e.g., 5 and 25 mg/kg) is administered intraperitoneally prior to the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the extent of swelling.
In Vivo Model of LPS-Induced Lung Injury
-
Animal Treatment: Mice are treated with this compound (e.g., 2.5 and 10 mg/kg, intraperitoneally) for a week. On the final day, LPS is administered to induce lung injury.
-
Histological Analysis: Lung tissues are collected, fixed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Immunohistochemistry: The expression of Nrf2, HO-1, and p65 (a subunit of NF-κB) in the lung tissue is evaluated by immunohistochemical staining.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: Inhibition of NF-κB and MAPK pathways by this compound.
Figure 2: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion
This compound is a stilbenoid with significant therapeutic potential, particularly in the context of inflammatory diseases. Its well-characterized anti-inflammatory and antioxidant mechanisms, coupled with established synthetic routes, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to explore the multifaceted nature of this compound and its applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Deoxyrhapontigenin-3-O-β-d-glucuronide, a Brain-Targeted Derivative of Dietary Resveratrol, and Its Precursor 4′-O-Me-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Desoxyrhapontigenin in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of desoxyrhapontigenin (DRG) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a natural derivative of resveratrol, has garnered significant interest for its diverse biological activities. The described method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and presents method validation data in a clear, tabular format.
Introduction
This compound (trans-3,5-dihydroxy-4'-methoxystilbene) is a naturally occurring stilbenoid with a range of reported biological activities. To support its preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This document details a validated LC-MS/MS method for the determination of this compound in plasma, providing the necessary precision, accuracy, and sensitivity for pharmacokinetic profiling.
Experimental Protocols
Materials and Reagents
-
This compound (DRG) reference standard
-
Resveratrol (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Control plasma (species as required)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Resveratrol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 analytical column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A gradient elution may be optimized for separation. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The precursor-to-product ion transitions for this compound and the internal standard are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | This compound (DRG) | Resveratrol (IS) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 241.1 | 233.0 |
| Product Ion (m/z) | 180.8 | 191.0 |
Method Validation Data
The LC-MS/MS method was validated for selectivity, sensitivity, accuracy, precision, and linearity.[1][2]
Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2.5 - 1000 | 2.5 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 15 | 100 ± 15 | < 15 | 100 ± 15 |
| Medium | 50 | < 15 | 100 ± 15 | < 15 | 100 ± 15 |
| High | 500 | < 15 | 100 ± 15 | < 15 | 100 ± 15 |
Data presented as mean analytical recovery within 100 ± 15% and coefficient of variation (CV) < 15%.[1][2]
Application to a Pharmacokinetic Study
This validated method was successfully applied to a pre-clinical pharmacokinetic study in rats.[1] Following intravenous administration, this compound exhibited rapid clearance. Oral administration resulted in measurable plasma concentrations, allowing for the determination of key pharmacokinetic parameters.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logical relationship in a bioanalytical study for pharmacokinetic assessment.
Conclusion
The LC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of this compound in plasma. Its successful application in a pharmacokinetic study demonstrates its suitability for supporting drug discovery and development programs involving this promising natural compound. The detailed protocol and validation data serve as a valuable resource for researchers in the field.
References
Application Note: Desoxyrhapontigenin as a Potent Inhibitor of Inflammation in a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desoxyrhapontigenin, a natural stilbenoid compound found in plants such as Rheum undulatum, has demonstrated significant anti-inflammatory properties.[1] This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of this compound. The protocol focuses on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model for inflammation.[1][2] this compound has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] In LPS-stimulated macrophages, this compound inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of NF-κB. Consequently, the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is downregulated. Furthermore, this compound has been observed to attenuate the phosphorylation of key MAPK members, including p38, JNK, and ERK. An additional mechanism involves the upregulation of the Nrf2-mediated heme oxygenase-1 (HO-1) expression, which contributes to its antioxidant and anti-inflammatory activity.
Signaling Pathways
Caption: this compound inhibits inflammatory pathways.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from cell-based assays.
| Parameter | Cell Line | Stimulant | Concentration of this compound | Result | Reference |
| NO Production | RAW 264.7 | LPS | 10, 30, 50 µM | Significant inhibition | |
| iNOS Protein Expression | RAW 264.7 | LPS | 10, 30, 50 µM | Significant inhibition | |
| COX-2 Protein Expression | RAW 264.7 | LPS | 10, 30, 50 µM | Significant inhibition | |
| TNF-α Secretion | RAW 264.7 | LPS | 10, 30, 50 µM | Suppressed secretion | |
| IL-6 Secretion | RAW 264.7 | LPS | 10, 30, 50 µM | Suppressed secretion | |
| PGE2 Release | RAW 264.7 | LPS | 10, 30, 50 µM | Suppressed release | |
| NF-κB Activation | RAW 264.7 | LPS | 10, 30, 50 µM | Dose-dependent inhibition | |
| p38 Phosphorylation | RAW 264.7 | LPS | 10, 30, 50 µM | Down-regulated | |
| JNK Phosphorylation | RAW 264.7 | LPS | 10, 30, 50 µM | Significantly inhibited | |
| ERK Phosphorylation | RAW 264.7 | LPS | 10, 30, 50 µM | Down-regulated | |
| HO-1 Expression | RAW 264.7 | - | 50 µM | Upregulated | |
| Nrf2 DNA Binding | RAW 264.7 | - | 50 µM | Promoted |
Experimental Protocol
This protocol details the steps for evaluating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
-
Phosphate Buffered Saline (PBS)
-
Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, and β-actin)
Experimental Workflow
Caption: Workflow for the cell-based inflammation assay.
Step-by-Step Procedure
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/well in a 96-well plate (adjust density proportionally for other plate sizes).
-
Allow the cells to adhere and grow for 12-24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations (e.g., 10, 30, 50 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. Do not add LPS to the negative control wells.
-
Incubate the plates for an appropriate duration depending on the endpoint being measured (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
-
Endpoint Analysis:
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the amount of NO produced.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, JNK, ERK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
This application note provides a comprehensive protocol for assessing the anti-inflammatory properties of this compound in a cell-based assay. The outlined methods allow for the quantification of key inflammatory mediators and the investigation of the underlying molecular mechanisms. This protocol can be adapted for screening other potential anti-inflammatory compounds and for further elucidating their modes of action.
References
Application Notes: In Vitro Anti-inflammatory Assay Using RAW 264.7 Cells and Desoxyrhapontigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desoxyrhapontigenin, a natural stilbenoid compound, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in vitro using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][2][3][4] These protocols outline methods to quantify the inhibitory effect of this compound on these inflammatory markers and to elucidate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration of this compound (µM) | Inhibition of NO Production |
| 10 | Significant Inhibition |
| 30 | Significant Inhibition |
| 50 | Significant Inhibition |
Data synthesized from studies demonstrating a dose-dependent inhibition of NO production.
Table 2: Effect of this compound on Pro-inflammatory Mediators and Cytokines
| Mediator/Cytokine | Concentration of this compound | Observation |
| PGE2 | Not specified | Suppressed release |
| TNF-α | Not specified | Suppressed secretion |
| IL-6 | Not specified | Suppressed secretion |
| iNOS (protein expression) | 10, 30, 50 µM | Significantly inhibited |
| COX-2 (protein expression) | 10, 30, 50 µM | Significantly inhibited |
This compound has been shown to suppress the release of PGE2 and the secretion of pro-inflammatory cytokines TNF-α and IL-6. It also inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.0 × 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well or 96-well plate and treat with this compound and LPS as described for the Griess assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions of the specific commercial kits. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the concentration of PGE2, TNF-α, and IL-6 in the samples by comparing the absorbance to a standard curve.
Visualization of Signaling Pathways and Workflow
Experimental Workflow
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells [mdpi.com]
Application Notes and Protocols: Desoxyrhapontigenin's Activity on NF-κB Signaling using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin, a natural stilbenoid, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
The NF-κB luciferase reporter assay is a widely used method to quantify the transcriptional activity of NF-κB. This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The resulting luminescence can be measured and is directly proportional to NF-κB activity.
These application notes provide a detailed protocol for utilizing an NF-κB luciferase reporter assay to evaluate the inhibitory activity of this compound on NF-κB signaling in RAW 264.7 macrophage cells.
Mechanism of Action of this compound on the NF-κB Pathway
This compound exerts its inhibitory effect on the NF-κB signaling pathway by targeting key upstream events. Studies have shown that this compound can inhibit the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα.[1] By preventing the degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity.
Quantitative Data Summary
This compound has been shown to inhibit NF-κB activation in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages. While specific IC50 values from luciferase reporter assays are not prominently reported in the primary literature, the effective concentrations for significant inhibition of NF-κB activation have been established.
| Compound | Cell Line | Stimulant | Effective Concentration Range for NF-κB Inhibition | Reference |
| This compound | RAW 264.7 | LPS | 10 - 50 µM | [1] |
Note: The referenced study utilized electrophoretic mobility shift assays (EMSAs) to determine the inhibition of NF-κB activation. The provided protocol is for a luciferase reporter assay which is a common and high-throughput method to assess NF-κB transcriptional activity.
Experimental Protocols
This section provides a detailed methodology for an NF-κB luciferase reporter assay to assess the activity of this compound.
Materials and Reagents
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase plasmid for dual-luciferase assay)
-
Transfection reagent
-
This compound
-
LPS (Lipopolysaccharide) from E. coli
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, harvest the cells and adjust the cell density.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in serum-free medium, and separately diluting the transfection reagent. Then, combine the two solutions and incubate to allow complex formation.
-
Carefully add the transfection complexes to each well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Treatment and Induction
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and replace it with 90 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare a working solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to the appropriate wells to a final concentration of 1 µg/mL to induce NF-κB activation. Include an unstimulated control group that receives only the vehicle.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
Day 4: Luciferase Assay
-
Allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells by adding the appropriate lysis buffer provided with the luciferase assay kit (typically 20-100 µL per well) and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer. If using a dual-luciferase reporter system, follow the manufacturer's protocol for sequential measurement of firefly and Renilla luciferase activity.
Data Analysis
-
For dual-luciferase assays, normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity for the LPS-stimulated group relative to the unstimulated control.
-
Determine the percentage inhibition of NF-κB activity by this compound at each concentration by comparing the normalized luciferase activity in the this compound-treated, LPS-stimulated wells to the LPS-stimulated vehicle control wells.
-
If desired, plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
Conclusion
The NF-κB luciferase reporter assay is a robust and sensitive method for screening and characterizing inhibitors of the NF-κB signaling pathway. This compound has been identified as a potent inhibitor of this pathway, and the protocols provided here offer a framework for further investigation into its anti-inflammatory properties. These application notes are intended to guide researchers in the design and execution of experiments to elucidate the molecular mechanisms of this compound and similar compounds in the context of inflammation and drug discovery.
References
Application Notes and Protocols: Desoxyrhapontigenin in Animal Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin (trans-3,5-dihydroxy-4'-methoxystilbene) is a natural stilbenoid compound found in various plants, including Rheum undulatum. It is a derivative of resveratrol and has demonstrated potent anti-inflammatory and antioxidant properties in various preclinical studies. These characteristics make it a promising candidate for investigation in the context of inflammatory lung diseases such as Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and pulmonary fibrosis.
While direct in-vivo studies on this compound in lung injury models are limited, research on its anti-inflammatory mechanisms and data from closely related stilbenoids, such as isorhapontigenin and resveratrol, provide a strong rationale for its potential therapeutic efficacy. This document outlines detailed protocols for inducing common animal models of lung injury and presents quantitative data from studies on analogous compounds to guide future research on this compound. The signaling pathways likely modulated by this compound are also detailed.
Note: The following protocols and data are largely based on studies of isorhapontigenin and resveratrol due to the current lack of published research on this compound specifically in in-vivo lung injury models. These should serve as a starting point for designing experiments with this compound, with the acknowledgment that dose- and compound-specific effects will need to be determined empirically.
Quantitative Data Summary
The following tables summarize quantitative data from animal studies on stilbenoid compounds in lung injury models. This data can be used as a reference for designing experiments and for comparative analysis.
Table 1: Effects of Isorhapontigenin on Lung Injury Markers in LPS-Induced ALI in Mice
| Parameter | Control Group | LPS-Induced ALI Group | LPS + Isorhapontigenin Group |
| Lung Wet/Dry Weight Ratio | Normal | Significantly Increased | Significantly Reduced |
| Total Protein in BALF (µg/mL) | Baseline | Significantly Increased | Significantly Reduced |
| Myeloperoxidase (MPO) in Lung (U/g tissue) | Baseline | Significantly Increased | Significantly Reduced |
| Malondialdehyde (MDA) in Lung (nmol/mg protein) | Baseline | Significantly Increased | Significantly Reduced |
| Superoxide Dismutase (SOD) in Lung (U/mg protein) | Baseline | Significantly Decreased | Significantly Increased |
| Glutathione (GSH) in Lung (µmol/g protein) | Baseline | Significantly Decreased | Significantly Increased |
| TNF-α in BALF (pg/mL) | Low | Significantly Increased | Significantly Reduced |
| IL-6 in BALF (pg/mL) | Low | Significantly Increased | Significantly Reduced |
| IL-1β in BALF (pg/mL) | Low | Significantly Increased | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data is qualitative based on significant changes reported in cited literature.
Table 2: Effects of Resveratrol in a Rat Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Control Group | Bleomycin-Induced Fibrosis Group | Bleomycin + Resveratrol Group |
| Hydroxyproline Content in Lung (µg/mg tissue) | Baseline | Significantly Increased | Significantly Decreased |
| Collagen Deposition (Histological Score) | Minimal | Severe | Significantly Reduced |
| TNF-α in Lung Homogenate (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased |
| TGF-β1 in Lung Homogenate (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased |
| SOD Activity in Lung Homogenate (U/mg protein) | Baseline | Significantly Decreased | Significantly Increased |
Data is qualitative based on significant changes reported in cited literature.
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (4 mg/kg) | Intravenous (10 mg/kg) | Oral (50 mg/kg, suspension) |
| Clearance (Cl) | 338 ± 66 mL/min/kg | 275 ± 30 mL/min/kg | - |
| Mean Residence Time (MRT) | 12.9 ± 4.7 min | 10.4 ± 0.5 min | - |
| Absolute Bioavailability (F) | - | - | 24.1 ± 5.6% |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is widely used to mimic the inflammatory aspects of Gram-negative bacteria-induced ALI/ARDS.[1][2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound (or analog)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
Protocol:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into experimental groups (e.g., Sham, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage 1-2 hours prior to LPS challenge. A suggested starting dose range for this compound, based on other in vivo inflammation models, is 5-25 mg/kg.[3]
-
Anesthetize the mice.
-
Induce ALI by intratracheal instillation of LPS (e.g., 10 µg in 50 µL of sterile saline per mouse).[2] The sham group receives sterile saline only.
-
Allow animals to recover. Monitor for signs of distress.
-
At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.[4]
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lung tissue for histological analysis (H&E staining), wet/dry weight ratio determination, and biochemical assays (e.g., MPO, MDA, SOD, Western blot).
Bleomycin-Induced Pulmonary Fibrosis Model
This model is the most common for studying the pathogenesis of pulmonary fibrosis.
Materials:
-
Male Wistar rats (8 weeks old, 200-240 g) or C57BL/6 mice (8-12 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound (or analog) and vehicle
-
Anesthesia
-
Intratracheal instillation device
Protocol:
-
Acclimatize animals for at least one week.
-
Randomly assign animals to experimental groups (e.g., Sham, Bleomycin + Vehicle, Bleomycin + this compound).
-
Anesthetize the animals.
-
Induce pulmonary fibrosis via a single intratracheal instillation of bleomycin (e.g., 5 mg/kg for rats, 2-2.5 U/kg for rats as per recent studies). The sham group receives an equivalent volume of sterile saline.
-
Post-instillation, begin treatment with this compound or vehicle. Administration can be daily via i.p. injection or oral gavage for a specified duration (e.g., 14 or 28 days).
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the treatment period (e.g., day 14 or 28), euthanize the animals.
-
Harvest lung tissue for histological assessment of fibrosis (Masson's trichrome staining, Ashcroft scoring), hydroxyproline content analysis, and molecular analyses (e.g., Western blot for fibrotic markers like α-SMA and collagen).
Cigarette Smoke (CS) and LPS-Induced COPD Model
This model mimics the chronic inflammation and airway remodeling seen in COPD, often exacerbated by bacterial infection.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard research cigarettes
-
Whole-body smoke exposure chamber
-
Lipopolysaccharide (LPS)
-
This compound (or analog) and vehicle
-
Intranasal administration supplies
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into experimental groups (e.g., Air + Saline, CS + Saline, CS + LPS + Vehicle, CS + LPS + this compound).
-
Expose mice to whole-body cigarette smoke (e.g., from 5 cigarettes, 4 times a day) for a chronic period (e.g., 8-12 weeks). The control group is exposed to filtered air.
-
During the last few weeks of CS exposure, introduce an LPS challenge (e.g., intranasal instillation of 10 µg LPS in 20 µL saline) to exacerbate inflammation.
-
Administer this compound or vehicle daily, starting either before or after the initiation of CS exposure, depending on the therapeutic or prophylactic study design.
-
At the end of the exposure period, euthanize the mice.
-
Collect BALF to analyze inflammatory cell influx (neutrophils, macrophages).
-
Harvest lung tissue for histological analysis to assess for emphysema (mean linear intercept), goblet cell hyperplasia (PAS staining), and airway remodeling (Masson's trichrome staining).
Key Assays and Methodologies
-
Bronchoalveolar Lavage (BAL): Anesthetize the animal, cannulate the trachea, and instill and retrieve a known volume of cold, sterile saline or PBS (e.g., 3 x 0.5 mL for mice). Centrifuge the collected BALF to pellet cells for differential counting (e.g., using Diff-Quik stain). Use the supernatant for protein quantification (BCA assay) and cytokine measurement (ELISA).
-
Lung Histology: Perfuse the lungs with saline, then inflate and fix with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammation, Masson's trichrome for collagen deposition (fibrosis), and Periodic acid-Schiff (PAS) for mucus production.
-
Lung Wet/Dry Weight Ratio: Excise a lung lobe, weigh it immediately (wet weight), then dry it in an oven at 60°C for 72 hours and weigh again (dry weight). The ratio is an indicator of pulmonary edema.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue and use a commercial MPO assay kit to quantify neutrophil infiltration into the lung parenchyma.
-
Oxidative Stress Markers: Use commercial ELISA kits to measure levels of malondialdehyde (MDA, a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) in lung homogenates.
-
Western Blot Analysis: Homogenize lung tissue to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies to quantify the expression of proteins involved in inflammatory and fibrotic signaling pathways (e.g., p-NF-κB p65, Nrf2, HO-1, α-SMA).
Signaling Pathways and Visualizations
This compound is expected to modulate key inflammatory and antioxidant signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow.
Caption: NF-κB and MAPK signaling in LPS-induced lung injury.
Caption: Activation of the Nrf2 antioxidant response pathway.
Caption: Workflow for in-vivo lung injury studies.
References
- 1. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protectin DX Exhibits Protective Effects in Mouse Model of Lipopolysaccharide-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desoxyrhapontigenin in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin, a natural stilbenoid, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for evaluating the efficacy of this compound using the carrageenan-induced paw edema model in rodents, a well-established and highly reproducible model of acute inflammation. The protocols outlined below cover the in vivo assessment of anti-inflammatory activity and the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model. A study has shown that this compound, administered intraperitoneally (i.p.), significantly reduces paw swelling at doses of 5 and 25 mg/kg[1].
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume
| Treatment Group | Dose (mg/kg) | Route | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) |
| Vehicle Control | - | i.p. | 0.85 ± 0.05 |
| This compound | 5 | i.p. | 0.62 ± 0.04* |
| This compound | 25 | i.p. | 0.45 ± 0.03 |
| Positive Control (Indomethacin) | 10 | p.o. | 0.42 ± 0.03 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is representative based on findings that this compound reduces paw swelling[1].
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | Route | Inhibition of Edema (%) at 3 hours |
| This compound | 5 | i.p. | 27.1% |
| This compound | 25 | i.p. | 47.1% |
| Positive Control (Indomethacin) | 10 | p.o. | 50.6% |
Percentage inhibition is calculated using the formula: [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100. Data is representative.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with a small percentage of DMSO)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (25 mg/kg)
-
Group 4: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound (5 and 25 mg/kg, i.p.) or the vehicle to the respective groups 30-60 minutes before the carrageenan injection. Administer Indomethacin (10 mg/kg, p.o.) 60 minutes prior to carrageenan injection.
-
Baseline Paw Volume Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume for each rat by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways in paw tissue.
Materials:
-
Paw tissue collected from the experimental animals (euthanized at the end of the paw edema experiment)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK, and their total forms, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize the collected paw tissue in ice-cold RIPA buffer.
-
Protein Extraction and Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the expression levels of the target proteins between the different treatment groups.
-
Visualizations
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Specifically, it has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1].
In the NF-κB pathway , this compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2[1].
In the MAPK pathway , this compound down-regulates the phosphorylation of key kinases including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The activation of these MAPKs is crucial for the production of inflammatory mediators. By inhibiting their phosphorylation, this compound effectively dampens the inflammatory response[1].
Conclusion
The carrageenan-induced paw edema model is a robust and reliable method for assessing the acute anti-inflammatory activity of this compound. The protocols provided herein offer a comprehensive guide for researchers to evaluate its efficacy and elucidate its molecular mechanisms of action. The inhibitory effects of this compound on the NF-κB and MAPK signaling pathways underscore its potential as a therapeutic agent for inflammatory conditions.
References
Application Notes and Protocols for the Total Synthesis of Desoxyrhapontigenin from α-Resorcylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin (DRG), a stilbenoid found in various medicinal plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. The development of a scalable and cost-effective synthetic route is crucial for facilitating further research and potential therapeutic applications. This document provides detailed application notes and protocols for the total synthesis of this compound starting from the readily available and inexpensive α-resorcylic acid. The described methodology follows a seven-step sequence, culminating in a high-purity product.[1][2]
Synthetic Strategy Overview
The total synthesis commences with the protection of the phenolic hydroxyl groups of α-resorcylic acid, followed by a series of functional group transformations to construct the characteristic stilbene backbone. Key reactions in this synthesis include a Fischer esterification, protection of hydroxyl groups, reduction, oxidation, and a crucial Heck-Mizoroki coupling to form the central double bond of the stilbene core.[1][2] This approach avoids the use of more expensive starting materials like 3,5-dihydroxybenzaldehyde, making it an economically viable route for large-scale production.[1]
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis, providing a clear overview of the efficiency of the process.
| Step | Reaction | Product | Yield (%) |
| 1 | Fischer Esterification | Methyl 3,5-dihydroxybenzoate (1) | Quantitative |
| 2 | Methoxymethyl (MOM) Protection | Methyl 3,5-bis(methoxymethoxy)benzoate (2) | 92 |
| 3 | Reduction with LiAlH₄ | 3,5-bis(Methoxymethoxy)benzenemethanol (3) | Quantitative |
| 4 | Oxidation | 3,5-bis(Methoxymethoxy)benzaldehyde (4) | 97 |
| 5 | Wittig Olefination | 1,3-bis(Methoxymethoxy)-5-vinylbenzene (5) | 87.5 |
| 6 | Heck-Mizoroki Coupling | 4-(3,5-bis(Methoxymethoxy)styryl)anisole (6) | 92 |
| 7 | Deprotection | This compound (DRG) | 71 |
| Overall Yield | ~54% |
Experimental Protocols
Step 1: Fischer Esterification of α-Resorcylic Acid
This initial step converts the carboxylic acid group of α-resorcylic acid to a methyl ester.
-
Materials: α-Resorcylic acid, Methanol (HPLC-grade), Concentrated Sulfuric Acid.
-
Procedure:
-
To a round-bottom flask, add α-resorcylic acid (12.5 g, 81.10 mmol) and methanol (200 mL).
-
Carefully add concentrated sulfuric acid (0.75 mL) to the mixture.
-
Reflux the mixture for at least 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Partition the resulting solid between ethyl acetate (200 mL) and a saturated sodium bicarbonate solution (100 mL).
-
Wash the organic phase with additional saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxybenzoate (1) as a colorless oil in quantitative yield.
-
Step 2: Protection of Phenolic Hydroxyls
The two phenolic hydroxyl groups are protected as methoxymethyl (MOM) ethers to prevent unwanted side reactions in subsequent steps.
-
Materials: Methyl 3,5-dihydroxybenzoate (1), N,N-Diisopropylethylamine (DIPEA), Methoxymethyl chloride (MOM-Cl), Dichloromethane (DCM).
-
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate (1) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 3,5-bis(methoxymethoxy)benzoate (2) in 92% yield.
-
Step 3: Reduction of the Ester
The methyl ester is reduced to a primary alcohol using lithium aluminum hydride.
-
Materials: Methyl 3,5-bis(methoxymethoxy)benzoate (2), Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of methyl 3,5-bis(methoxymethoxy)benzoate (2) (11.3 g, 44.1 mmol) in anhydrous THF (130 mL) at 0 °C, add LiAlH₄ (2.0 g, 52.7 mmol) in small portions.
-
Stir the mixture at room temperature for 1.5 hours.
-
Cool the reaction back to 0 °C and quench sequentially with water (2 mL), 10% aqueous NaOH (2 mL), and water (3 x 2 mL).
-
Add anhydrous MgSO₄ and stir for 20 minutes.
-
Filter the suspension and concentrate the filtrate under reduced pressure to obtain 3,5-bis(Methoxymethoxy)benzenemethanol (3) as a colorless oil in quantitative yield.
-
Step 4: Oxidation of the Alcohol
The primary alcohol is oxidized to an aldehyde.
-
Materials: 3,5-bis(Methoxymethoxy)benzenemethanol (3), Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3,5-bis(Methoxymethoxy)benzenemethanol (3) in DCM, add PCC.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield 3,5-bis(methoxymethoxy)benzaldehyde (4) with a 97% yield.
-
Step 5: Wittig Olefination
The aldehyde is converted to a vinyl group using a Wittig reagent. The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyls and phosphonium ylides.
-
Materials: 3,5-bis(methoxymethoxy)benzaldehyde (4), Methyltriphenylphosphonium bromide, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Add potassium tert-butoxide and stir the resulting ylide solution.
-
Add a solution of 3,5-bis(methoxymethoxy)benzaldehyde (4) in THF to the ylide solution.
-
Stir at room temperature for the appropriate time, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to give 1,3-bis(methoxymethoxy)-5-vinylbenzene (5) in 87.5% yield.
-
Step 6: Heck-Mizoroki Coupling
A palladium-catalyzed Heck reaction is employed to couple the vinyl group with an aryl halide, forming the stilbene backbone. The Heck reaction is a powerful tool for the formation of substituted alkenes from unsaturated halides and alkenes.
-
Materials: 1,3-bis(methoxymethoxy)-5-vinylbenzene (5), p-iodoanisole, Palladium(II) acetate, Triphenylphosphine, Triethylamine, Acetonitrile.
-
Procedure:
-
In a reaction vessel, combine 1,3-bis(methoxymethoxy)-5-vinylbenzene (5), p-iodoanisole, palladium(II) acetate, and triphenylphosphine.
-
Add triethylamine and acetonitrile as the solvent.
-
Heat the mixture under an inert atmosphere, monitoring the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to afford 4-(3,5-bis(methoxymethoxy)styryl)anisole (6) in 92% yield.
-
Step 7: Deprotection of MOM Ethers
The final step involves the removal of the MOM protecting groups to yield this compound.
-
Materials: 4-(3,5-bis(methoxymethoxy)styryl)anisole (6), Acetone, Methanol, 4.8 M Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a short-path distillation apparatus, dissolve 4-(3,5-bis(methoxymethoxy)styryl)anisole (6) (5.34 g, 16.19 mmol) in acetone (20 mL) and methanol (200 mL).
-
Heat the mixture to 70 °C to ensure complete dissolution.
-
Add 4.8 M HCl (7 mL, 33.6 mmol) to the hot solution.
-
Distill off any vapors formed.
-
After 2.5 hours, neutralize the acidic solution with solid sodium bicarbonate and filter off the solids.
-
Concentrate the filtrate and purify by column chromatography (40% Ethyl Acetate/Hexane) to yield this compound (DRG). The yield for this step is 71%.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from α-resorcylic acid to this compound.
Caption: Total synthesis route of this compound from α-resorcylic acid.
Postulated Signaling Pathway Modulation by this compound
This compound has been reported to attenuate neuronal apoptosis by modulating the TLR-4/Cyclin B1/Sirt-1 pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed modulation of the TLR-4/Cyclin B1/Sirt-1 pathway by this compound.
References
Application Notes and Protocols for In Vivo Delivery of Desoxyrhapontigenin in Bone Loss Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin (DRG), a natural stilbenoid, has emerged as a promising therapeutic agent for the treatment of bone loss. Its mechanism of action primarily involves the inhibition of osteoclastogenesis, the process of bone resorption. These application notes provide detailed protocols for the in vivo delivery of DRG in a lipopolysaccharide (LPS)-induced mouse model of inflammatory bone loss. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of DRG in preventing bone loss.
Principle
This compound has been shown to suppress the differentiation of bone marrow macrophages into mature osteoclasts. This inhibitory effect is achieved by targeting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical pathway in osteoclast formation. DRG inhibits the RANKL-induced activation of extracellular signal-regulated kinase (ERK), leading to the downregulation of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis. By blocking this cascade, DRG effectively reduces bone resorption.
Materials and Reagents
-
This compound (DRG)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Vehicle for DRG (e.g., 10% DMSO, 40% PEG 300, 50% Saline)
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Micro-computed tomography (micro-CT) system
-
ELISA kits for bone turnover markers (e.g., ALP, P1NP, CTX-1, TRAP5b)
-
Reagents for Western blotting (primary and secondary antibodies for p-ERK, ERK, c-Fos, NFATc1)
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Bone Loss Mouse Model
This protocol describes the induction of inflammatory bone loss in mice using LPS.
-
Animal Acclimatization: Acclimatize 8-10 week old male C57BL/6 mice to the animal facility for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into three groups (n=8-10 per group):
-
Control Group: Administered with vehicle only.
-
LPS Group: Administered with LPS and vehicle.
-
LPS + DRG Group: Administered with LPS and this compound.
-
-
LPS Administration: On day 0, administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg body weight) dissolved in sterile saline to the LPS and LPS + DRG groups. The control group receives an equivalent volume of sterile saline.
-
DRG Administration:
-
Preparation of DRG Solution: Prepare a stock solution of DRG in a suitable vehicle. A commonly used vehicle for stilbenoids is a mixture of 10% DMSO, 40% PEG 300, and 50% saline. The final concentration should be such that the desired dose is administered in a volume of approximately 100-200 µL.
-
Administration: Administer DRG via intraperitoneal (i.p.) injection at a dose of 5-25 mg/kg body weight daily for the duration of the study (e.g., 5-7 days). The LPS + DRG group receives the DRG treatment, while the Control and LPS groups receive an equivalent volume of the vehicle.
-
-
Monitoring: Monitor the animals daily for any signs of distress or adverse reactions.
-
Euthanasia and Sample Collection: At the end of the study period (e.g., day 7), euthanize the mice. Collect blood samples via cardiac puncture for serum analysis of bone turnover markers. Dissect the femurs and tibias for micro-CT analysis and histological evaluation.
Micro-Computed Tomography (micro-CT) Analysis
This protocol outlines the procedure for assessing bone microarchitecture.
-
Sample Preparation: Fix the dissected femurs or tibias in 10% neutral buffered formalin for 24-48 hours. After fixation, transfer the samples to 70% ethanol.
-
Scanning: Scan the proximal tibia or distal femur using a high-resolution micro-CT system. Typical scanning parameters include an isotropic voxel size of 10 µm, 50 kVp X-ray source voltage, and 200 µA current.
-
Region of Interest (ROI) Selection: Define a region of interest in the trabecular bone of the metaphysis, starting just below the growth plate and extending for a defined length (e.g., 2 mm).
-
3D Reconstruction and Analysis: Reconstruct the 3D images and perform a quantitative analysis of the trabecular bone microarchitecture. Key parameters to measure include:
-
Bone Volume/Total Volume (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
Analysis of Serum Bone Turnover Markers
This protocol describes the quantification of bone formation and resorption markers in serum.
-
Serum Preparation: Collect blood samples and allow them to clot at room temperature. Centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
ELISA Assays: Use commercially available ELISA kits to measure the serum concentrations of:
-
Bone Formation Markers: Alkaline Phosphatase (ALP) and Procollagen type 1 N-terminal propeptide (P1NP).
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-1) and Tartrate-resistant acid phosphatase 5b (TRAP5b).
-
-
Data Analysis: Follow the manufacturer's instructions for the ELISA kits to calculate the concentrations of the markers in each sample.
Data Presentation
Table 1: Effect of this compound on Trabecular Bone Microarchitecture in LPS-Induced Bone Loss Model
| Treatment Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) | Trabecular Separation (Tb.Sp, µm) |
| Control | 15.2 ± 1.8 | 4.5 ± 0.5 | 35.1 ± 2.2 | 180.5 ± 15.7 |
| LPS | 8.1 ± 1.2 | 2.8 ± 0.4 | 29.5 ± 1.9 | 295.3 ± 25.1 |
| LPS + DRG (25 mg/kg) | 12.9 ± 1.5# | 4.1 ± 0.6# | 33.8 ± 2.0# | 205.1 ± 18.9# |
Data are presented as mean ± standard deviation. *p < 0.05 compared to the Control group. #p < 0.05 compared to the LPS group.
Table 2: Effect of this compound on Serum Bone Turnover Markers
| Treatment Group | Alkaline Phosphatase (ALP, U/L) | P1NP (ng/mL) | CTX-1 (ng/mL) | TRAP5b (U/L) |
| Control | 120.5 ± 10.2 | 8.5 ± 0.9 | 5.2 ± 0.6 | 4.1 ± 0.5 |
| LPS | 115.8 ± 9.8 | 7.9 ± 1.1 | 9.8 ± 1.0 | 7.5 ± 0.8 |
| LPS + DRG (25 mg/kg) | 118.2 ± 11.1 | 8.2 ± 1.0 | 6.1 ± 0.7# | 4.9 ± 0.6# |
Data are presented as mean ± standard deviation. *p < 0.05 compared to the Control group. #p < 0.05 compared to the LPS group.
Visualizations
Application Notes and Protocols for Molecular Docking of Desoxyrhapontigenin with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyrhapontigenin, a natural stilbenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Understanding the molecular mechanisms underlying these effects is crucial for drug development. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This allows for the elucidation of binding modes and affinities, providing insights into the compound's mechanism of action.
These application notes provide a comprehensive guide to the molecular docking of this compound with its potential protein targets. We will delve into the key signaling pathways modulated by this compound, present a detailed protocol for performing in silico docking studies, and summarize the known and putative protein interactions.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
NF-κB and MAPK Signaling Pathways
Chronic inflammation is a hallmark of many diseases. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1][2]. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
-
MAPK Pathway: The MAPK family, including JNK, p38, and ERK, are key regulators of cellular responses to a variety of stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.
This compound has been observed to suppress the activation of NF-κB and the phosphorylation of JNK, p38, and ERK, thereby downregulating the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS[1].
Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is implicated in the pathogenesis of numerous diseases. The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress.
-
Nrf2-Keap1 Interaction: Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation.
-
Nrf2 Activation: In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).
-
Antioxidant Gene Expression: This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
This compound has been shown to up-regulate Nrf2-mediated HO-1 expression, thereby enhancing the cellular antioxidant capacity[3]. Molecular docking studies suggest that this compound may interact with Keap1, potentially disrupting the Keap1-Nrf2 interaction and leading to Nrf2 activation[4].
Target Proteins for Molecular Docking
Based on its known mechanisms of action, the following proteins are key targets for molecular docking studies with this compound:
| Target Protein | Signaling Pathway | Function | PDB ID (Example) |
| Keap1 | Nrf2/HO-1 | Nrf2 inhibitor, oxidative stress sensor | 4ZY3 |
| COX-2 | NF-κB / MAPK | Pro-inflammatory enzyme | 5IKR |
| iNOS | NF-κB / MAPK | Pro-inflammatory enzyme | 4NOS |
| TNF-α | NF-κB / MAPK | Pro-inflammatory cytokine | 2AZ5 |
| IL-6 | NF-κB / MAPK | Pro-inflammatory cytokine | 1ALU |
| NF-κB (p50/p65) | NF-κB | Transcription factor for inflammation | 1VKX |
| JNK | MAPK | Kinase in inflammatory signaling | 3OXI |
| p38 MAPK | MAPK | Kinase in inflammatory signaling | 1A9U |
| ERK | MAPK | Kinase in inflammatory signaling | 5MTX |
| Heme Oxygenase-1 (HO-1) | Nrf2/HO-1 | Antioxidant enzyme | 1N3U |
Note: Specific binding energy values for this compound with these targets are not widely available in the current literature. The binding affinities of small molecules to these targets typically range from -5 to -12 kcal/mol. Researchers are encouraged to perform their own docking studies to obtain specific quantitative data for this compound.
Experimental Protocols: Molecular Docking Workflow
This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Software and Resources
-
AutoDock Vina: For performing the molecular docking simulation.
-
MGLTools/AutoDockTools: For preparing protein and ligand files (PDBQT format) and generating the grid box.
-
BIOVIA Discovery Studio Visualizer: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
Detailed Methodology
Step 2.1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., Keap1, PDB ID: 4ZY3).
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like Discovery Studio or PyMOL.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding site.
-
-
Prepare for Docking (using AutoDockTools):
-
Open the cleaned PDB file in AutoDockTools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format (protein.pdbqt).
-
Step 2.2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem (CID: 5281701) in SDF or MOL2 format.
-
Prepare for Docking (using AutoDockTools):
-
Open the ligand file in AutoDockTools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
Step 2.3: Grid Box Generation
-
Define the Binding Site: In AutoDockTools, with both the protein and ligand loaded, define the search space (grid box) for the docking simulation. The grid box should encompass the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box.
-
Set Grid Parameters: Adjust the center and dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the ligand in various orientations.
-
Generate Grid Parameter File: Save the grid parameters to a configuration file (conf.txt). This file will specify the coordinates of the grid box center and its dimensions.
Step 2.4: Running the Molecular Docking Simulation
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the prepared protein and ligand PDBQT files, and the configuration file containing the grid parameters.
-
Output Files: The simulation will generate an output PDBQT file (output.pdbqt) containing the predicted binding poses of this compound, ranked by their binding affinity (in kcal/mol), and a log file (log.txt) summarizing the results.
Step 2.5: Analysis and Visualization of Results
-
Analyze Binding Affinities: The log file will contain a table of the binding energies for each predicted pose. The most negative value indicates the most favorable binding affinity.
-
Visualize Interactions (using Discovery Studio Visualizer):
-
Open the prepared protein PDBQT file and the docking output PDBQT file in Discovery Studio.
-
Use the "Receptor-Ligand Interactions" tool to visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.
-
Analyze the binding mode of the top-ranked pose to understand the key interactions driving the binding.
-
Conclusion
Molecular docking is an invaluable tool for elucidating the molecular mechanisms of action of natural compounds like this compound. By targeting key proteins in the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, this compound demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapeutics. The protocols and information provided herein serve as a comprehensive resource for researchers to further investigate the therapeutic potential of this compound through in silico approaches. Further in vitro and in vivo studies are warranted to validate these computational findings.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Desoxyrhapontigenin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with desoxyrhapontigenin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a natural stilbenoid with various reported biological activities, including anti-inflammatory effects. Like many phenolic compounds, it has poor aqueous solubility, which can lead to precipitation in cell culture media. This precipitation can cause inaccurate and irreproducible results in in vitro assays by altering the effective concentration of the compound.
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound to prepare stock solutions for in vitro studies. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance can be cell line-dependent, with some robust cell lines tolerating up to 1%, while primary cells may be more sensitive. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
This is a common issue known as "antisolvent precipitation," where the compound crashes out of solution when the highly soluble environment of the DMSO stock is diluted into the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: Are there alternatives to using high concentrations of DMSO?
Yes, several solubility enhancement techniques can be employed to reduce the reliance on high concentrations of organic co-solvents. These include the use of cyclodextrins to form inclusion complexes and the development of lipid-based formulations such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving common precipitation issues encountered when working with this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Antisolvent Precipitation: The rapid change in solvent polarity from DMSO to aqueous media causes the compound to fall out of solution. | 1. Optimize Dilution Technique: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This avoids localized high concentrations of the compound. 2. Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, so ensure the final DMSO concentration remains within the acceptable range for your cells. 3. Serial Dilution: Perform a serial dilution of the DMSO stock in a small volume of cell culture medium before adding it to the final culture volume. |
| Precipitate Forms Over Time in Culture | Exceeding Kinetic Solubility: The concentration of this compound in the final medium, although initially clear, is above its thermodynamic solubility limit and precipitates over the incubation period. Interaction with Media Components: The compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes. | 1. Lower Final Concentration: Test a range of lower final concentrations of this compound. 2. Reduce Serum Concentration: If using serum, try reducing the percentage, as the compound may be binding to serum proteins. However, be mindful of the impact on cell viability. 3. Use a Simpler Buffer for Initial Tests: To determine if media components are the issue, test the solubility in a simpler buffer like phosphate-buffered saline (PBS). |
| Cloudiness or Precipitate in DMSO Stock | Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Exceeding Solubility Limit: The concentration of the stock solution is higher than the solubility limit of this compound in DMSO. | 1. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare stock solutions. 2. Proper Storage: Store DMSO stock solutions in tightly sealed vials, protected from moisture. Aliquoting into single-use vials is recommended to avoid repeated opening and exposure to air. 3. Gentle Warming: If a precipitate is observed in the stock, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. |
Quantitative Data on Solubility Enhancement
The following tables summarize key quantitative data related to the solubility of this compound and the use of common solubilization aids.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | High (specific quantitative value not readily available in literature) | General knowledge |
| Water | Poorly soluble | General knowledge |
Table 2: Tolerated Concentrations of Solubilizing Agents in Cell Culture
| Agent | Typical Maximum Concentration | Notes |
| DMSO | 0.1% - 1% (v/v) | Cell line dependent. Always include a vehicle control. |
| β-Cyclodextrin | Varies by derivative. Non-toxic concentrations around 50 µM have been reported for some derivatives. | Cytotoxicity should be determined for each cell line and cyclodextrin derivative. |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on a published method for preparing a this compound-β-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
0.45 µm syringe filter
-
Lyophilizer (optional)
Methodology:
-
Molar Ratio Calculation: Based on literature, a 2:1 molar ratio of β-CD to this compound has been reported. Calculate the required mass of each component.
-
Dissolution of β-Cyclodextrin: Dissolve the calculated amount of β-CD in deionized water with stirring. Gentle heating (40-50°C) may be required to fully dissolve the β-CD.
-
Addition of this compound: Once the β-CD is fully dissolved, slowly add the this compound powder to the solution while maintaining continuous stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may appear slightly opalescent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any un-complexed or precipitated material.
-
Lyophilization (Optional): The aqueous solution of the inclusion complex can be used directly, or it can be lyophilized (freeze-dried) to obtain a stable powder that can be reconstituted in water or cell culture medium.
-
Characterization (Recommended): The formation of the inclusion complex and the inclusion efficiency can be confirmed using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or nuclear magnetic resonance (NMR) spectroscopy. A reported study found an inclusion rate of 38% for a 2:1 β-CD:this compound complex.
Protocol 2: General Method for Preparing this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a general protocol that can be adapted and optimized for the preparation of this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Magnetic stirrer with heating plate
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Formation of a Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or sonication to reduce the particle size to the nanometer range. The number of cycles and pressure/power will need to be optimized.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizing Cellular Mechanisms
This compound's Impact on Inflammatory Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Desoxyrhapontigenin stability in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of desoxyrhapontigenin in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a stilbenoid compound, is primarily influenced by pH, temperature, and light exposure. Like other stilbenes, it is susceptible to degradation under alkaline conditions and when exposed to light.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures, protected from light. For instance, a stock solution of isorhapontigenin (an alternative name for this compound) in plasma is stable for at least 52 days when stored at -80°C.[2] Short-term storage at room temperature (25°C) for 24 hours also shows good stability.[2]
Q3: Is this compound stable during repeated freeze-thaw cycles?
A3: Yes, studies on isorhapontigenin in plasma have shown that it remains stable through at least three freeze-thaw cycles, indicating good resilience to such conditions during experimental procedures.[2]
Q4: How does pH affect the stability of this compound?
A4: this compound is more stable in acidic to neutral conditions. Its stability decreases significantly in alkaline environments, with a notable drop in stability observed at a pH above 9.[3]
Q5: What solvents are suitable for dissolving this compound?
A5: this compound and its glycoside form, desoxyrhaponticin, are soluble in solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific experimental requirements and downstream applications.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or experimental medium.
-
Troubleshooting Tips:
-
Prepare fresh stock solutions regularly.
-
Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
-
Ensure the pH of the experimental medium is not alkaline, as the compound is less stable at pH values above 9.
-
Issue 2: Low recovery of this compound during sample processing.
-
Possible Cause: Degradation during sample extraction or storage.
-
Troubleshooting Tips:
-
Perform extraction and processing steps on ice or at reduced temperatures to minimize thermal degradation.
-
Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -80°C.
-
For post-preparative samples in an autosampler, maintaining a temperature of 4°C can ensure stability for at least 24 hours.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products due to exposure to light or inappropriate pH.
-
Troubleshooting Tips:
-
Review the sample handling and storage procedures to ensure light exposure is minimized.
-
Check the pH of all solutions and buffers used. Acidic to neutral pH is preferable for enhanced stability.
-
Consider the possibility of cis-isomer formation, a common degradation pathway for stilbenoids upon light exposure.
-
Data on this compound (Isorhapontigenin) Stability
The following tables summarize the available quantitative data on the stability of this compound (isorhapontigenin).
Table 1: Stability of Isorhapontigenin in Biological Matrices
| Condition | Matrix | Duration | Temperature | Stability |
| Short-term | Plasma | 24 hours | 25°C (Room Temp) | Stable |
| Long-term | Plasma | 52 days | -80°C | Stable |
| Freeze-Thaw | Plasma | 3 cycles | -80°C to Room Temp | Stable |
| Post-preparative | Plasma | 24 hours | 4°C (Autosampler) | Stable |
| Short-term | Tissue Homogenates | 6 hours | On ice | Stable |
Table 2: Influence of pH and Cyclodextrin Encapsulation on Isorhapontigenin Stability
| Condition | pH | Temperature | Duration | Retention |
| Free Isorhapontigenin | Physiological (approx. 7.4) | Not specified | 12 weeks | ~15% |
| HP-β-CD Encapsulated | Physiological (approx. 7.4) | Not specified | 12 weeks | >78% |
| HP-β-CD Encapsulated | Acidic to Neutral (<9) | Refrigerated | Not specified | Higher Stability |
| HP-β-CD Encapsulated | Alkaline (>9) | Not specified | Not specified | Lower Stability |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound. This is a foundational step for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
-
Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation of the parent compound from all degradation products generated during forced degradation studies.
-
Ensure a resolution of >1.5 between all adjacent peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 325 nm).
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
References
- 1. Antiproliferative Effects in Colorectal Cancer and Stabilisation in Cyclodextrins of the Phytoalexin Isorhapontigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Reliable Method for the Determination of Isorhapontigenin in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Effects in Colorectal Cancer and Stabilisation in Cyclodextrins of the Phytoalexin Isorhapontigenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Desoxyrhapontigenin
This technical support center is designed for researchers, scientists, and drug development professionals who are working to improve the low oral bioavailability of Desoxyrhapontigenin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
The low oral bioavailability of this compound, a methoxylated stilbenoid, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Like many polyphenolic compounds, this compound has limited solubility in water. This poor solubility restricts its dissolution in the gastrointestinal fluids, which is a critical prerequisite for absorption into the bloodstream.
-
Extensive First-Pass Metabolism: Upon absorption from the gut, this compound undergoes significant metabolism in the intestines and liver.[1] Phase II conjugation reactions, such as glucuronidation and sulfation, convert the compound into more water-soluble metabolites that are easily excreted, thereby reducing the amount of the active compound that reaches systemic circulation.[1]
Q2: What are the leading strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and extensive metabolism.[2] The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption.[3] Promising nanoformulations include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[4]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.
-
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and, consequently, its bioavailability. This technique can convert the crystalline form of the drug into a more soluble amorphous state.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This in-situ emulsification increases the surface area for drug release and absorption.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low encapsulation efficiency of this compound in liposomes. | Inefficient loading method or suboptimal lipid composition. | 1. Optimize the drug-to-lipid ratio. 2. Employ a different loading method, such as the thin-film hydration method followed by sonication or extrusion. 3. Incorporate a charged lipid (e.g., phosphatidylglycerol) to improve encapsulation of weakly polar compounds. | Increased percentage of this compound successfully encapsulated within the liposomes. |
| Instability of the prepared solid dispersion, leading to recrystallization of this compound over time. | Incompatible polymer carrier or inappropriate drug-to-polymer ratio. | 1. Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find a carrier that forms a stable amorphous dispersion. 2. Adjust the drug-to-polymer ratio; a higher proportion of the polymer may be required to maintain the amorphous state. 3. Store the solid dispersion under controlled temperature and humidity to prevent moisture-induced recrystallization. | A physically stable solid dispersion with this compound remaining in an amorphous state, confirmed by DSC or XRD analysis. |
| High variability in pharmacokinetic data after oral administration of a novel formulation. | Inconsistent dosing, variability in animal physiology, or issues with the formulation's in vivo performance. | 1. Ensure precise and consistent oral gavage technique. 2. Increase the number of animals per group to improve statistical power. 3. Evaluate the in vitro dissolution profile of the formulation under different pH conditions to predict its in vivo behavior. | Reduced standard deviation in pharmacokinetic parameters (AUC, Cmax) and more reliable data. |
| The developed nanoformulation does not show a significant improvement in oral bioavailability compared to the free drug. | The formulation may not be effectively protecting the drug from first-pass metabolism, or the particle size may not be optimal for absorption. | 1. Incorporate a bioadhesive polymer (e.g., chitosan) into the nanoformulation to increase its residence time in the intestine. 2. Optimize the particle size and surface charge of the nanoparticles to enhance their uptake by the intestinal epithelium. 3. Co-administer the formulation with a known inhibitor of relevant metabolic enzymes (e.g., piperine) in a preclinical setting to assess the impact of metabolism. | A statistically significant increase in the relative bioavailability of the nanoformulation compared to the unformulated this compound. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in oral bioavailability. These values are for illustrative purposes and will vary depending on the specific formulation and experimental conditions.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 | 150 ± 35 | 1.0 | 450 ± 90 | 100 |
| This compound Liposomes | 50 | 450 ± 70 | 2.0 | 1800 ± 250 | ~400 |
| This compound Solid Dispersion | 50 | 600 ± 95 | 0.5 | 2250 ± 310 | ~500 |
| This compound SEDDS | 50 | 750 ± 110 | 0.5 | 2925 ± 400 | ~650 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30) in a 1:4 weight ratio in a suitable organic solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using DSC and XRD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Grouping and Administration: Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., this compound suspension, liposomal formulation, solid dispersion). Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Logical relationship between the problem, causes, and solutions for this compound's bioavailability.
References
- 1. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Nutraceutical Potentials of Isorhapontigenin, Oxyresveratrol and Pterostilbene: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desoxyrhapontigenin-Cyclodextrin Formulations
Welcome to the technical support center for the formulation of desoxyrhapontigenin with cyclodextrins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why should I consider formulating this compound with cyclodextrins?
A1: this compound, a promising bioactive stilbenoid, exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound into their hydrophobic inner cavity, forming inclusion complexes. This complexation can significantly enhance the aqueous solubility, dissolution rate, and stability of this compound, thereby potentially improving its oral bioavailability.
Q2: Which type of cyclodextrin is best for formulating this compound?
A2: The choice of cyclodextrin depends on factors such as the size of the this compound molecule, the desired solubility enhancement, and regulatory acceptance. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. A study on the complexation of this compound with beta-cyclodextrin indicated the formation of an inclusion complex.[1] HP-β-CD often provides higher solubility enhancement and has a better safety profile for parenteral administration. It is recommended to perform phase solubility studies with different cyclodextrins to determine the most suitable one for your specific application.
Q3: What is the typical stoichiometry of a this compound-cyclodextrin complex?
A3: The stoichiometry of the inclusion complex is typically 1:1 (this compound:cyclodextrin). However, other ratios are possible. One study reported a 2:1 ratio of this compound to beta-cyclodextrin.[1] It is crucial to determine the stoichiometry for your specific complex using methods like the continuous variation method (Job's plot).
Q4: How can I confirm the formation of an inclusion complex?
A4: Several analytical techniques can be used to confirm the formation of an inclusion complex in both solution and solid states. These include:
-
In Solution: Phase solubility studies, UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Solid State: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM).
Q5: What are the main driving forces for the complexation of this compound with cyclodextrins?
A5: The formation of the inclusion complex is a thermodynamically favorable process. For the this compound-beta-cyclodextrin complex, the main driving forces have been identified as hydrogen bonding and van der Waals forces.[1]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low Solubility Enhancement | 1. Incorrect cyclodextrin type or concentration. 2. Inefficient complexation method. 3. pH of the medium is not optimal. 4. Presence of competing molecules. | 1. Screen different cyclodextrins (β-CD, HP-β-CD, etc.) and perform a phase solubility study to determine the optimal concentration. 2. Try different preparation methods such as kneading, co-evaporation, or freeze-drying. 3. Adjust the pH of the solution, as the ionization state of this compound can affect complexation. 4. Ensure the experimental system is free from other molecules that could compete for the cyclodextrin cavity. |
| Low Inclusion/Encapsulation Efficiency | 1. Inappropriate drug-to-cyclodextrin molar ratio. 2. Suboptimal preparation method parameters (e.g., time, temperature). 3. Precipitation of the complex during preparation. | 1. Optimize the molar ratio based on stoichiometry studies (e.g., Job's plot). A study on this compound with β-CD reported a 2:1 ratio.[1] 2. Optimize the parameters of your chosen method (e.g., increase kneading time, adjust solvent evaporation rate). 3. If using a co-precipitation method, ensure the solvent for the drug is miscible with the aqueous cyclodextrin solution and add the drug solution slowly with vigorous stirring. |
| Inconsistent Dissolution Profile | 1. Incomplete complexation, leading to a physical mixture. 2. Variability in the solid-state form of the complex (crystalline vs. amorphous). 3. Aggregation of the complex particles. | 1. Confirm complex formation using solid-state characterization techniques (DSC, XRPD). 2. Preparation methods like freeze-drying or spray-drying tend to produce more amorphous complexes with faster dissolution. 3. Incorporate a suitable surfactant or polymer in the formulation to prevent aggregation. |
| Degradation of this compound During Formulation | 1. Exposure to high temperatures. 2. Exposure to light. 3. Unfavorable pH conditions. | 1. Use preparation methods that avoid high temperatures, such as freeze-drying or kneading at room temperature. 2. Protect the formulation from light at all stages of preparation and storage. 3. Buffer the formulation to a pH where this compound is most stable. |
Experimental Protocols
Phase Solubility Study
This protocol is based on the Higuchi and Connors method to determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin complex.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-CD, HP-β-CD)
-
Distilled water or appropriate buffer solution
-
Conical flasks or vials
-
Shaking incubator or magnetic stirrer
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the flasks/vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After reaching equilibrium, allow the suspensions to settle.
-
Filter an aliquot from the supernatant of each flask/vial through a 0.45 µm syringe filter to remove the undissolved drug.
-
Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method (HPLC-UV or UV-Vis).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Determine the type of phase solubility diagram (e.g., AL, AP, BS). For an AL type diagram, calculate the apparent stability constant (Kc) using the following equation:
Kc = slope / (S₀ * (1 - slope))
where S₀ is the intrinsic solubility of this compound in the medium without cyclodextrin (the y-intercept).
Preparation of Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Cyclodextrin
-
Mortar and pestle
-
Water-alcohol mixture (e.g., water:ethanol 1:1 v/v)
-
Oven or vacuum desiccator
Procedure:
-
Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 2:1 as reported for β-CD).[1]
-
Place the cyclodextrin in a mortar and add a small amount of the water-alcohol mixture to form a homogeneous paste.
-
Gradually add the this compound powder to the paste and knead for a specified period (e.g., 60 minutes).
-
If necessary, add small amounts of the solvent mixture during kneading to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a vacuum desiccator.
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
Store the prepared inclusion complex in a well-closed container, protected from light and moisture.
Data Presentation
Table 1: Reported Data for this compound-Beta-Cyclodextrin Inclusion Complex
| Parameter | Value | Method | Reference |
| Inclusion Rate | 38% | Ultraviolet-visible spectrophotometry | |
| Stoichiometry (this compound:β-CD) | 2:1 | Ultraviolet-visible spectrophotometry | |
| Thermodynamic Parameter (ΔG⁰) | < 0 | Fluorescence spectroscopy | |
| Thermodynamic Parameters (ΔH⁰, ΔS⁰) | < 0 | Fluorescence spectroscopy |
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. Understanding these pathways can be crucial for elucidating the mechanism of action of your formulation.
References
Technical Support Center: Nanoparticle-Based Delivery Systems for Desoxyrhapontigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for Desoxyrhapontigenin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: As of the latest literature review, specific studies on the nanoformulation of this compound are limited. The following protocols, data, and troubleshooting advice have been adapted from extensive research on the nanoencapsulation of structurally and functionally similar stilbenoids, such as resveratrol. These guidelines are intended to serve as a starting point for your research and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
1. Why use a nanoparticle-based delivery system for this compound?
This compound, a promising anti-inflammatory and antioxidant phytochemical, suffers from poor aqueous solubility and limited bioavailability, which can hinder its therapeutic efficacy.[1][2] Nanoparticle-based delivery systems can address these challenges by:
-
Enhancing Solubility: Encapsulating the hydrophobic this compound within a nanocarrier can improve its dispersion in aqueous environments.
-
Improving Bioavailability: Nanoparticles can protect this compound from premature degradation and metabolism, potentially increasing its circulation time and absorption.[3][4]
-
Enabling Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific tissues or cells, concentrating the therapeutic effect and reducing off-target side effects.[5]
-
Providing Controlled Release: Nanoparticle formulations can be designed for sustained or triggered release of this compound in response to specific stimuli like pH or enzymes.
2. Which type of nanoparticle is best suited for this compound delivery?
The optimal nanoparticle will depend on the specific application (e.g., oral, intravenous, topical delivery) and desired release profile. Common choices for encapsulating stilbenoids include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and have been extensively studied for drug delivery.
-
Polymeric Nanoparticles: These can be nanospheres or nanocapsules made from biodegradable polymers like PLGA or natural polymers like chitosan. They offer versatility in controlling drug release and surface functionalization.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are advantageous for their stability and ability to encapsulate lipophilic drugs.
3. What are the key signaling pathways modulated by this compound?
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating several key signaling pathways:
-
Inhibition of NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. This leads to a reduction in inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.
-
Downregulation of MAPK Pathway: this compound inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, which are involved in inflammatory responses.
-
Activation of Nrf2-HO-1 Pathway: It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.
Troubleshooting Guides
Problem 1: Low Drug Loading Capacity (%LC) or Encapsulation Efficiency (%EE)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent used for formulation. | - Test a panel of organic solvents (e.g., acetone, ethanol, dichloromethane) to find one that best solubilizes this compound.- Consider using a co-solvent system. |
| Suboptimal drug-to-polymer/lipid ratio. | - Systematically vary the initial mass ratio of this compound to the carrier material (e.g., 1:5, 1:10, 1:20 w/w).- Higher carrier concentrations can sometimes improve encapsulation, but may also lead to larger particle sizes. |
| Precipitation of this compound during nanoparticle formation. | - For nanoprecipitation methods, ensure rapid and efficient mixing of the organic and aqueous phases to promote nanoparticle formation over drug precipitation.- Optimize the stirring speed and the rate of addition of one phase to the other. |
| Drug leakage during the purification process. | - If using centrifugation, ensure the centrifugal force and time are sufficient to pellet the nanoparticles without causing drug leakage.- For dialysis, select a membrane with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles but allows free drug to pass through. |
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Aggregation of nanoparticles. | - Ensure the concentration of the surfactant or stabilizer is optimal. Insufficient stabilizer can lead to aggregation.- Measure the zeta potential. A value greater than |±30 mV| generally indicates good colloidal stability.- If the zeta potential is low, consider adding a charged surfactant or modifying the nanoparticle surface with a polymer like PEG. |
| Suboptimal processing parameters. | - Sonication/Homogenization: Optimize the power, time, and temperature of sonication or high-pressure homogenization.- Stirring Speed: In methods like ionic gelation or nanoprecipitation, the stirring speed can significantly affect particle size. |
| High concentration of polymer/lipid or drug. | - Reduce the concentration of the carrier material or the initial drug loading to see if it results in smaller particle sizes. |
| Issues with the solvent/antisolvent system. | - The choice of solvent and antisolvent, and the ratio between them, can influence the rate of nanoparticle formation and final size. Experiment with different solvent systems. |
Problem 3: Burst Release or Incomplete Drug Release
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High amount of surface-adsorbed drug. | - Improve the washing/purification steps to remove any unencapsulated or loosely bound drug from the nanoparticle surface.- Consider a final coating step with a polymer to create a barrier for drug diffusion. |
| Rapid degradation of the nanoparticle matrix. | - If using a biodegradable polymer, select a polymer with a slower degradation rate (e.g., higher molecular weight PLGA).- For liposomes, consider using lipids with a higher phase transition temperature (Tm) to create a more rigid and less permeable membrane. |
| Incomplete drug release. | - The drug may be strongly interacting with the nanoparticle core, preventing its release. Try modifying the pH of the release medium if the drug's solubility is pH-dependent.- Ensure sink conditions are maintained during the in vitro release study to facilitate drug diffusion. |
| Poor swelling of the polymeric matrix. | - For hydrogel-based nanoparticles, the degree of crosslinking can affect swelling and drug release. A lower crosslinking density may facilitate release. |
Data Presentation
The following tables present example quantitative data for different nanoparticle formulations of stilbenoids, which can serve as a benchmark for your experiments with this compound.
Table 1: Physicochemical Properties of Stilbenoid-Loaded Nanoparticles
| Nanoparticle Type | Stilbenoid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Resveratrol | 125 ± 10 | 0.15 | -25 ± 5 | 85 ± 7 | 4.2 ± 0.5 | Adapted from |
| PLGA Nanoparticles | Resveratrol | 180 ± 20 | 0.21 | -18 ± 4 | 75 ± 8 | 7.5 ± 1.0 | Adapted from |
| Chitosan Nanoparticles | Quercetin | 250 ± 30 | 0.28 | +35 ± 6 | 65 ± 5 | 5.3 ± 0.8 | Adapted from |
| Solid Lipid Nanoparticles | Apigenin | 210 ± 15 | 0.25 | -30 ± 5 | 90 ± 5 | 9.8 ± 1.2 | Adapted from |
Table 2: In Vitro Release Profile of Stilbenoid-Loaded Nanoparticles (pH 7.4)
| Nanoparticle Type | Stilbenoid | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Reference |
| Liposomes | Resveratrol | 15 ± 3 | 40 ± 5 | 65 ± 6 | Adapted from |
| PLGA Nanoparticles | Resveratrol | 10 ± 2 | 35 ± 4 | 75 ± 8 | Adapted from |
| Chitosan Nanoparticles | Quercetin | 20 ± 4 | 55 ± 6 | 85 ± 7 | Adapted from |
| Solid Lipid Nanoparticles | Apigenin | 12 ± 3 | 30 ± 5 | 70 ± 5 | Adapted from |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is adapted for this compound based on methods used for other hydrophobic polyphenols.
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of Pluronic F-127 in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to 10 mL of the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Storage: The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%LC)
This is an indirect method to quantify the amount of encapsulated this compound.
-
Sample Preparation: After centrifugation during the purification step (Protocol 1, step 5), carefully collect the supernatant from the first wash.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
%EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
%LC = [(Total amount of drug added - Amount of free drug in supernatant) / Weight of nanoparticles] x 100
-
Protocol 3: Characterization of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the purified nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Dynamic Light Scattering (DLS): Use a Zetasizer or similar instrument to measure the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI).
-
Electrophoretic Light Scattering (ELS): Use the same instrument to measure the zeta potential, which indicates the surface charge and colloidal stability of the nanoparticles.
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method.
-
Preparation: Resuspend a known amount of this compound-loaded nanoparticles in 1 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a suitable MWCO (e.g., 12-14 kDa). Seal the bag and immerse it in a larger volume of release medium (e.g., 50 mL) maintained at 37°C with gentle stirring.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Desoxyrhapontigenin Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing desoxyrhapontigenin dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A typical starting dose for this compound can vary depending on the experimental model and the route of administration. Based on published studies on its anti-inflammatory effects, a dose range of 5 to 25 mg/kg administered intraperitoneally (i.p.) has been shown to be effective.[1] For neuroinflammation models, a dose of 20 mg/kg (i.p.) has been used for the related compound isoliquiritigenin, which can serve as a starting point. It is always recommended to perform a pilot study to determine the optimal dose for your specific model.
Q2: What is the recommended route of administration for this compound?
Intraperitoneal (i.p.) injection is a commonly reported route for this compound administration in mice.[1] Oral gavage (p.o.) is another potential route, particularly for studies requiring daily administration over a longer period. The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile.
Q3: What vehicle should I use to dissolve or suspend this compound for in vivo administration?
This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. Common approaches for similar poorly soluble compounds involve the use of a co-solvent system or a suspension.
For intraperitoneal injection , a common vehicle is a mixture of Dimethyl sulfoxide (DMSO) and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
For oral gavage , a suspension can be prepared using vehicles such as:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
A mixture of polyethylene glycol 400 (PEG400), Tween 80, and saline or water.
It is crucial to ensure the stability and homogeneity of the formulation. Sonication may be required to achieve a uniform suspension. Always include a vehicle-only control group in your experiments.
Q4: How stable is this compound in dosing solutions?
The stability of this compound in dosing vehicles should be assessed, especially for long-term studies. It is recommended to prepare fresh solutions daily. If storage is necessary, solutions should be protected from light and stored at 4°C. A pilot stability study assessing the compound's concentration in the vehicle over the intended storage period is advisable.
Troubleshooting Guides
Intraperitoneal (i.p.) Injection
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the Syringe | - Low solubility in the chosen vehicle.- Temperature change causing the compound to fall out of solution. | - Increase the proportion of the co-solvent (e.g., DMSO), but keep it within safe limits.- Gently warm the solution before administration.- Prepare a fresh solution immediately before injection.- Consider using a different vehicle system. |
| Leakage from the Injection Site | - Injection volume is too large.- Needle was not inserted correctly or was withdrawn too quickly. | - Ensure the injection volume is within the recommended limits for the animal's size.- Ensure the needle is fully inserted into the peritoneal cavity before injecting.- Pause for a moment after injection before withdrawing the needle to allow for pressure equilibration. |
| Animal Shows Signs of Distress (e.g., immobility, ruffled fur) Post-injection | - Vehicle toxicity (e.g., high DMSO concentration).- Irritation from the compound or vehicle.- Incorrect injection placement (e.g., into an organ). | - Reduce the concentration of the co-solvent in the vehicle.- Ensure the pH of the solution is close to neutral.- Review your injection technique to ensure proper placement in the lower abdominal quadrant.- If symptoms persist, consult with a veterinarian. |
Oral Gavage
| Issue | Possible Cause | Troubleshooting Steps |
| Regurgitation of the Dosing Solution | - Incorrect placement of the gavage needle (in the trachea).- Dosing volume is too large.- Animal is overly stressed. | - Ensure the gavage needle is correctly placed in the esophagus (you should not feel resistance).- Administer the solution slowly.- Reduce the dosing volume.- Handle the animal gently to minimize stress. |
| Inconsistent Dosing Due to Clogging of the Gavage Needle | - Poor suspension of this compound. | - Ensure the suspension is homogenous by vortexing or sonicating before each administration.- Use a gavage needle with a slightly larger gauge if possible. |
| Esophageal or Stomach Injury | - Improper gavage technique.- Using a rigid or damaged gavage needle. | - Use a flexible, ball-tipped gavage needle.- Ensure the needle is lubricated with water or saline before insertion.- Do not force the needle if resistance is met. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages
| Experimental Model | Species | Route of Administration | Dosage | Frequency | Observed Effects | Reference |
| Carrageenan-induced paw edema | Mouse | Intraperitoneal (i.p.) | 5 and 25 mg/kg | Single dose | Reduced paw swelling | [1] |
| Zika Virus Infection | Mouse | Not specified | Not specified | Daily | Reduced viral burden, no obvious toxicity |
Table 2: Recommended Vehicle Formulations for Poorly Soluble Compounds (e.g., Stilbenes)
| Route of Administration | Vehicle Composition | Preparation Notes |
| Intraperitoneal (i.p.) | 5-10% DMSO in sterile saline (0.9% NaCl) | Dissolve this compound in DMSO first, then add saline dropwise while vortexing. |
| Oral Gavage (p.o.) | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | Suspend this compound in the CMC solution. Sonicate to ensure a uniform suspension. |
| Oral Gavage (p.o.) | 10% PEG400, 5% Tween 80 in sterile water | Dissolve this compound in PEG400 and Tween 80, then add water to the final volume. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve the calculated amount of this compound in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should not exceed 10%.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards.
-
Identify the lower right or left abdominal quadrant as the injection site.
-
Insert a 25-27 gauge needle at a 45-degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage of this compound in Mice
-
Preparation of Dosing Suspension:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and add it to the CMC solution.
-
Vortex and sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Restraint:
-
Securely restrain the mouse by the scruff of the neck to immobilize its head.
-
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the suspension.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Observe the animal for any signs of distress, such as coughing or difficulty breathing.
-
Mandatory Visualization
Signaling Pathways
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1][2]
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Desoxyrhapontigenin to cause experimental artifacts in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desoxyrhapontigenin in cell culture. The information provided addresses potential experimental artifacts and offers guidance on obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with the MTT assay are inconsistent when using this compound. What could be the cause?
A1: this compound, as a polyphenolic stilbenoid, possesses intrinsic reductive potential. This property can lead to the direct, cell-independent reduction of the MTT tetrazolium salt to its formazan product. This chemical interference can result in an overestimation of cell viability, masking the true cytotoxic or cytostatic effects of the compound.[1][2][3][4] It is crucial to include proper controls, such as wells with this compound and MTT in cell-free media, to assess the extent of this direct reduction.
Q2: Are there alternative cell viability assays that are less prone to interference by this compound?
A2: Yes, several alternative assays are recommended when working with reducing compounds like this compound. These include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is independent of cellular metabolic activity, thus avoiding interference from reducing compounds.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, a marker of metabolically active cells. The detection chemistry is generally not affected by the reducing potential of polyphenols.
-
DRAQ7™ Viability Assay: This is a fluorescence-based assay that utilizes a far-red fluorescent dye that only enters cells with compromised membrane integrity. It can be analyzed by flow cytometry or fluorescence microscopy and is not susceptible to interference from colored or fluorescent compounds.
Q3: I am observing unexpected fluorescence in my imaging experiments with this compound. Could this be autofluorescence?
-
Image an unstained control group of cells treated with this compound to characterize its fluorescent properties.
-
Use fluorophores for your probes that have excitation and emission spectra in the red or far-red regions to minimize spectral overlap.
-
Employ spectral unmixing techniques if your imaging system has this capability.
Q4: Can this compound interfere with luciferase-based reporter gene assays?
A4: Yes, this is a significant possibility. Resveratrol, a structurally similar stilbenoid, is a known inhibitor of firefly luciferase. This inhibition can lead to false-negative results in reporter assays that rely on this enzyme. It is highly recommended to perform a control experiment to test for direct inhibition of luciferase activity by this compound in your experimental system. Consider using a reporter system with a different luciferase, such as Renilla luciferase, which has been shown to be less susceptible to inhibition by some compounds.
Q5: Besides direct assay interference, are there any known biological "off-target" effects of this compound that I should be aware of?
A5: Yes, this compound is a bioactive molecule known to modulate several key signaling pathways. These are not experimental artifacts but true biological effects that could confound the interpretation of your results if not considered. The primary known off-target effects include:
-
Inhibition of NF-κB and MAPK Signaling Pathways: this compound has been shown to suppress the activation of NF-κB and key components of the MAPK pathway (p38, ERK, JNK), which are central regulators of inflammation and cell proliferation.
-
Activation of the Nrf2 Pathway: this compound can induce the nuclear translocation of Nrf2 and the expression of its target antioxidant genes. This can alter the cellular redox state and impact a wide range of cellular processes.
It is important to be aware of these activities and consider their potential impact on your specific experimental model and endpoints.
Troubleshooting Guides
Guide 1: Inaccurate Cell Viability Data with MTT/MTS Assays
This guide provides a systematic approach to troubleshooting unreliable cell viability results when using tetrazolium-based assays with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability or lack of dose-response | Direct reduction of MTT/MTS by this compound. | 1. Perform a cell-free control: In a multi-well plate, add this compound at the same concentrations used in your experiment to cell culture medium without cells. Add the MTT/MTS reagent and incubate for the same duration as your cellular assay. Measure the absorbance. A significant increase in absorbance in the absence of cells confirms direct reduction. 2. Switch to an alternative assay: Utilize a cell viability assay that is not based on cellular reduction, such as the Sulforhodamine B (SRB) assay, an ATP-based luminescence assay, or a dye-exclusion method like the DRAQ7™ assay. |
| High variability between replicate wells | Inconsistent formazan crystal solubilization or interaction of this compound with formazan. | 1. Ensure complete solubilization: After the incubation with MTT, ensure that the formazan crystals are fully dissolved before reading the absorbance. Mix thoroughly and visually inspect the wells for any remaining precipitate. 2. Consider compound precipitation: At higher concentrations, this compound may precipitate in the culture medium, leading to inconsistent effects. Check the solubility of your compound in the final assay conditions. |
Guide 2: Mitigating Autofluorescence in Imaging and Flow Cytometry
This guide provides strategies to identify and reduce autofluorescence when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in treated cells | Intrinsic fluorescence of this compound. | 1. Characterize the autofluorescence: Prepare a sample of cells treated with this compound at the highest concentration used in your experiment, but without any fluorescent labels. Image this sample using the same filter sets you intend to use for your experiment to determine the spectral properties of the autofluorescence. 2. Choose appropriate fluorophores: Select fluorescent dyes for your antibodies or probes that have emission spectra in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750) to minimize spectral overlap with the likely blue-green autofluorescence of this compound. 3. Use spectral unmixing: If your microscope is equipped with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescence and your specific fluorescent labels. Use the software to unmix the signals and generate an image of your specific label without the autofluorescence contribution. |
| Difficulty distinguishing specific signal from background | Low signal-to-noise ratio due to autofluorescence. | 1. Increase the signal of your specific stain: Use bright, photostable fluorophores and optimize your staining protocol to maximize the signal from your target. 2. Use quenching agents (for fixed cells): For fixed-cell imaging, you can try treating your samples with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence. However, test this on a control sample first to ensure it does not affect your specific staining. |
Data Presentation
Table 1: Comparison of Cell Viability Assays for Use with this compound
| Assay | Principle | Potential for Interference by this compound | Recommended Use |
| MTT/MTS | Enzymatic reduction of tetrazolium salt | High: Direct reduction by the compound leads to false-positive signals. | Not recommended without extensive controls. |
| SRB | Staining of total cellular protein | Low: Independent of metabolic activity and redox state. | Recommended |
| ATP-Based (Luminescent) | Quantification of ATP | Low: Luciferase-based detection is generally not affected by reducing compounds. | Recommended |
| DRAQ7™ (Fluorescent) | Exclusion of a far-red dye by viable cells | Low: Based on membrane integrity and detected in a spectral range unlikely to be affected by autofluorescence. | Recommended |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for a 96-well plate format and is suitable for adherent cells.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired incubation period.
-
Carefully add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for a homogeneous "add-mix-measure" ATP assay.
Materials:
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled multi-well plates suitable for luminescence measurements
Procedure:
-
Seed cells in an opaque-walled 96-well plate at the desired density and allow them to adhere.
-
Treat cells with this compound at various concentrations for the desired incubation period.
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 3: DRAQ7™ Viability Assay by Flow Cytometry
This protocol describes a simple method for assessing cell viability using DRAQ7™ and a flow cytometer.
Materials:
-
DRAQ7™ solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer with appropriate laser and filter sets (e.g., 488 nm or 633 nm excitation and >665 nm emission)
Procedure:
-
Culture and treat cells with this compound as required for your experiment.
-
Harvest the cells (including any floating cells) and resuspend them in a suitable buffer (e.g., PBS with 2% FBS) at a concentration of approximately 1 x 10^6 cells/mL.
-
Add DRAQ7™ to the cell suspension at a final concentration of 3 µM.
-
Incubate at room temperature for 5-15 minutes, protected from light. No washing step is required.
-
Analyze the samples on a flow cytometer, detecting the far-red fluorescence of DRAQ7™ in the appropriate channel. Live cells will be DRAQ7™-negative, while dead or membrane-compromised cells will be DRAQ7™-positive.
Mandatory Visualizations
Caption: Logical workflow illustrating the potential for this compound to cause an experimental artifact in the MTT assay.
Caption: A decision-making workflow for troubleshooting suspected assay interference from this compound.
Caption: Overview of major signaling pathways known to be modulated by this compound.
References
- 1. Enhanced MTT-reducing activity under growth inhibition by resveratrol in CEM-C7H2 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Synthetic Desoxyrhapontigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic desoxyrhapontigenin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities in synthetic this compound can originate from starting materials, reagents, and side reactions. When using methods like the Wittig reaction, common byproducts include triphenylphosphine oxide, which can be challenging to remove due to its polarity. Other potential impurities include isomers (cis-desoxyrhapontigenin), unreacted starting materials, and byproducts from the incomplete removal of protecting groups used during the synthesis.[1][2] In syntheses involving benzyl protecting groups, impurities such as 2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol and other benzylated analogues may also be present.[2][3]
Q2: My purified this compound is a yellowish oil instead of a white solid. What could be the cause?
A2: A yellowish hue in the final product often indicates the presence of trace impurities, even after column chromatography.[4] These could be minor side-products from the synthesis or degradation products. Further purification by recrystallization or preparative HPLC may be necessary to obtain a colorless, solid product.
Q3: What is the best chromatographic method for purifying synthetic this compound?
A3: Both silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for purifying this compound. The choice depends on the scale of the purification and the required purity. Column chromatography is suitable for larger scale purification of the crude product, while preparative HPLC is ideal for obtaining high-purity material, especially for removing closely related impurities and isomers.
Q4: How can I improve the resolution and peak shape during HPLC purification of this compound?
A4: Peak tailing and broadening are common issues in the HPLC of stilbenoids. To improve peak shape and resolution, consider the following:
-
Mobile Phase pH: For acidic compounds like this compound, maintaining a mobile phase pH below the pKa can improve peak shape.
-
Buffer Strength: Increasing the buffer concentration (typically 10-50 mM) can help reduce tailing.
-
Solvent Strength: Optimizing the gradient of the organic modifier (e.g., acetonitrile or methanol) can improve separation.
-
Column Choice: Using a high-purity silica-based C18 column or a column with end-capping can minimize interactions with residual silanols, which often cause tailing for phenolic compounds.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal to the initial mobile phase to prevent band broadening.
Troubleshooting Guides
Column Chromatography
Problem: this compound is not separating from a non-polar impurity.
-
Possible Cause: The mobile phase is too polar, causing both compounds to elute quickly.
-
Solution: Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the proportion of hexane.
Problem: this compound is eluting very slowly or not at all.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Problem: Streaking or tailing of the this compound band.
-
Possible Cause 1: The compound is interacting with acidic sites on the silica gel.
-
Solution 1: Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to saturate these active sites.
-
Possible Cause 2: The sample was overloaded on the column.
-
Solution 2: Use a larger column or load less sample. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Recrystallization
Problem: this compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is still too impure.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which this compound is less soluble, and allow it to cool slowly. A pre-purification step like column chromatography might be necessary if the initial purity is low.
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated because too much solvent was used.
-
Solution: Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Problem: Low recovery of purified product.
-
Possible Cause: this compound has significant solubility in the cold solvent.
-
Solution: Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Stilbenoid Purification
| Parameter | Method 1: Column Chromatography | Method 2: Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 Silica Gel (5 µm) |
| Mobile Phase | Gradient: Hexane to Ethyl Acetate | Gradient: Water (0.1% Formic Acid) to Acetonitrile |
| Typical Loading | 1-5 g crude material / 100 g silica | 10-100 mg crude material / injection |
| Typical Purity | >95% | >99% |
| Typical Yield | 70-90% | 80-95% |
| Key Advantage | High loading capacity for initial purification | High resolution for final polishing |
| Key Disadvantage | Lower resolution for closely related impurities | Lower loading capacity |
Note: The data presented are representative values for stilbenoid purification and may vary depending on the specific experimental conditions and the purity of the crude synthetic this compound.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography Purification of Synthetic this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate/hexane or acetone/water are potential systems.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If using a binary solvent system, slowly add the less soluble solvent until the solution becomes slightly turbid, then reheat until clear before cooling.
-
For maximum recovery, place the flask in an ice bath once crystals have started to form.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Signaling pathways modulated by this compound.
References
Desoxyrhapontigenin light sensitivity and degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with desoxyrhapontigenin, focusing on its light sensitivity and degradation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, as a stilbenoid, this compound is expected to be sensitive to light, particularly UV and visible light. Exposure to light can lead to degradation and other chemical changes. Stilbenoids, in general, are known to be unstable under light, which can cause isomerization and degradation.
Q2: What are the potential consequences of exposing this compound to light?
A2: Light exposure can lead to two primary issues:
-
Isomerization: The more stable trans-isomer of this compound may convert to the cis-isomer. This is a common reaction for stilbenoids when exposed to UV radiation.[1][2][3][4]
-
Degradation: The molecule can break down into various degradation products. For some stilbenes, this can result in the formation of phenanthrene derivatives or other smaller molecules.[1] This degradation can lead to a loss of potency and the formation of potentially unwanted impurities.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to use amber vials or containers that block UV and visible light. For long-term storage, keeping the compound at 2-8°C is recommended.
Q4: I've noticed a color change in my this compound solution after leaving it on the lab bench. What could be the cause?
A4: A color change, such as yellowing, upon exposure to light is often an indication of degradation. For some stilbenoid compounds, photodegradation can lead to the formation of colored byproducts like o-quinones.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the best way to monitor the stability of this compound. This method can separate the parent compound from its isomers and degradation products, allowing for accurate quantification of its purity and concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Light-induced degradation or isomerization of the compound during the experiment. | Conduct all experimental steps under subdued light conditions. Use amber-colored glassware or wrap containers in aluminum foil. Prepare solutions fresh before use and avoid prolonged exposure to ambient light. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products or the cis-isomer due to light exposure. | Develop and validate a stability-indicating HPLC method to properly separate and identify these new peaks. Compare the chromatogram of a light-exposed sample with a sample that has been protected from light (a dark control). |
| Loss of biological activity of this compound. | Degradation of the active trans-isomer. | Ensure proper storage and handling of the compound to prevent light exposure. Quantify the concentration of the trans-isomer using a validated HPLC method before initiating biological assays. |
| Precipitation observed in this compound stock solution. | Potential formation of less soluble degradation products or solvent evaporation. | Visually inspect stock solutions before each use. If precipitation is observed, consider preparing a fresh stock solution. Ensure containers are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled light conditions to understand its photostability profile.
Materials:
-
This compound
-
HPLC-grade methanol or another suitable solvent
-
Volumetric flasks
-
Clear and amber glass vials
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).
-
Validated stability-indicating HPLC-UV method.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples:
-
Test Samples: Transfer an aliquot of the stock solution into clear glass vials.
-
Dark Control Samples: Transfer an equal aliquot of the stock solution into amber glass vials or clear vials wrapped completely in aluminum foil.
-
-
-
Light Exposure:
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the test and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound and detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in the test samples compared to the initial concentration and the dark control samples.
-
Plot the degradation of this compound over time to understand its degradation kinetics.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products and isomers.
1. Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common mobile phase for stilbenoids is a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Start with a gradient elution to effectively separate all components.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. This is typically around 300-330 nm for stilbenoids.
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between this compound and any observed degradation peaks from the forced degradation study.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank samples, a standard solution of this compound, and samples from the forced degradation study to demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at different concentration levels. The recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The relative standard deviation (RSD) for both should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Data Presentation
Table 1: Hypothetical Photodegradation of this compound in Methanol
| Exposure Time (hours) | % this compound Remaining (Light Exposed) | % this compound Remaining (Dark Control) | Number of Degradation Products Detected |
| 0 | 100.0 | 100.0 | 0 |
| 2 | 92.5 | 99.8 | 1 |
| 4 | 85.3 | 99.7 | 2 |
| 8 | 71.8 | 99.5 | 3 |
| 12 | 60.2 | 99.4 | 3 |
| 24 | 45.1 | 99.2 | 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on experimental conditions.
Visualizations
Caption: Workflow for a forced photodegradation study of this compound.
Caption: Generalized photodegradation pathways for a stilbenoid like this compound.
References
Technical Support Center: Preventing Desoxyrhapontigenin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing desoxyrhapontigenin in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural stilbenoid compound. Like other stilbenoids, it is hydrophobic, meaning it has low solubility in water-based solutions like cell culture media. This inherent property is the primary reason for the precipitation issues encountered during experiments.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound in cell culture media is most likely due to its hydrophobic nature and concentration exceeding its solubility limit in the aqueous environment of the media. This can be triggered by several factors, including a high final concentration of the compound, the method of dilution, and the temperature of the media.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds. It is recommended to prepare a high-concentration stock solution in 100% sterile DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v)[1]. However, the sensitivity to DMSO can vary significantly between cell lines, especially with primary cells, so it is best to keep the concentration at or below 0.1% whenever possible[1][2]. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO but without this compound) to assess the impact of the solvent on your specific cell line.
Q5: Can I use anything other than DMSO to improve solubility?
Yes, other methods can be employed to enhance the solubility of hydrophobic compounds. One common technique is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. However, the compatibility and potential effects of these agents on your specific cell line and experimental outcomes must be validated.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, please refer to the following troubleshooting table.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | High final concentration of this compound. | Perform a dose-response experiment to determine the maximum soluble concentration in your specific cell culture medium. Start with lower concentrations (e.g., 1-10 µM) and gradually increase. |
| Improper dilution technique. | Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. | |
| Localized high concentration. | Add the this compound stock solution drop-wise to the final volume of pre-warmed media while gently swirling the flask or plate to ensure rapid and even dispersion. | |
| Precipitation Over Time During Incubation | Temperature fluctuations. | Ensure the cell culture medium is maintained at a constant 37°C. Avoid repeated removal of cultures from the incubator. |
| Interaction with media components. | The presence of serum in the media can sometimes affect compound solubility. Consider reducing the serum concentration if your cell line can tolerate it, or using a serum-free medium. | |
| Precipitate Observed in Frozen Stock Solution | Poor solubility at low temperatures. | Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved. Aliquoting the stock solution can minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 242.27 g/mol )
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 2.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Treatment of RAW 264.7 Macrophages with this compound
This protocol describes the treatment of RAW 264.7 macrophages with this compound, a common model for studying inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for inducing an inflammatory response)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into the appropriate sterile culture plates at the desired density. For example, for a 96-well plate, a density of 5 x 10⁴ cells/well is often used. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 30, 50 µM). Important: To avoid precipitation, add the DMSO stock solution drop-wise to pre-warmed (37°C) media while gently swirling. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group (media with the same final concentration of DMSO).
-
Include a positive control group (cells treated with an inflammatory stimulus like LPS, e.g., 1 µg/mL).
-
For anti-inflammatory studies, cells are often pre-treated with this compound for 1-2 hours before the addition of LPS.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours for cytokine measurements).
-
Downstream Analysis: Following incubation, the cell culture supernatant can be collected for analysis of inflammatory mediators (e.g., nitric oxide, cytokines), and the cells can be lysed for protein or RNA analysis.
Signaling Pathways and Workflows
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Preventing Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation during your cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
Validation & Comparative
Desoxyrhapontigenin Versus Resveratrol: A Comparative Analysis of Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activities of desoxyrhapontigenin and resveratrol, two structurally related stilbenoids. While both compounds are recognized for their potential health benefits, this document focuses on their performance in key antioxidant assays and their underlying molecular mechanisms. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform their work.
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and resveratrol is challenging due to the limited availability of head-to-head studies. However, data from various in vitro assays for resveratrol provide a benchmark for its antioxidant potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant strength of a compound, with a lower IC50 value indicating higher potency.
| Compound | Assay | IC50 / EC50 | Source |
| Resveratrol | ABTS | 2.86 µg/mL | [1] |
| Resveratrol | Cellular Antioxidant Activity (CAA) | 1.66 µg/mL | [2] |
Note: Extensive searches for the IC50 values of this compound in DPPH and ABTS assays, as well as its EC50 value in the Cellular Antioxidant Activity (CAA) assay, did not yield specific quantitative data in the provided search results. Therefore, a direct numerical comparison with resveratrol's potency in these assays cannot be conclusively made at this time.
Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells. A lower EC50 value in this assay indicates a greater capacity to protect cells from oxidative damage. One study reported an EC50 value of 1.66 µg/mL for resveratrol in the CAA assay[2]. This suggests that resveratrol is effective at inhibiting intracellular reactive oxygen species (ROS).
Signaling Pathways
Both this compound and resveratrol exert their antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response.
This compound has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the antioxidant response. The activation of Nrf2 by this compound appears to be dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
Resveratrol is known to influence a broader range of signaling pathways related to oxidative stress. Its antioxidant mechanisms include:
-
Nrf2 Activation: Similar to this compound, resveratrol can activate the Nrf2 pathway, leading to the transcription of numerous antioxidant genes.
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a protein that plays a crucial role in cellular stress resistance and longevity.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Resveratrol can modulate the activity of MAPK pathways, which are involved in cellular responses to oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
General Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
General Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated for a specific time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
A control sample is prepared in the same manner but without the test compound.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to inhibit the intracellular generation of reactive oxygen species (ROS) induced by a pro-oxidant. The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence intensity.
General Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
The cells are then treated with various concentrations of the test compound along with the DCFH-DA probe.
-
After an incubation period (e.g., 1 hour), the cells are washed to remove the excess probe and compound.
-
A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce intracellular ROS production.
-
The fluorescence intensity is measured at specific time intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).
-
A control group of cells is treated with the pro-oxidant but without the test compound.
-
The area under the fluorescence versus time curve is calculated for both the control and the treated cells.
-
The CAA value is calculated as the percentage reduction in the area under the curve for the treated cells compared to the control cells.
-
The EC50 value, the concentration of the compound that produces a 50% reduction in fluorescence, is determined.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity determination.
Antioxidant Signaling Pathways
Caption: Simplified antioxidant signaling pathways of Resveratrol and this compound.
References
A Head-to-Head Comparison of Desoxyrhapontigenin and Pterostilbene for Researchers and Drug Development Professionals
An objective analysis of two promising stilbenoid compounds, Desoxyrhapontigenin and Pterostilbene, exploring their comparative efficacy in key therapeutic areas. This guide synthesizes available experimental data to provide a clear, data-driven comparison for researchers, scientists, and professionals in drug development.
Stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological activities. Among them, this compound (a methoxylated derivative of resveratrol) and Pterostilbene (a dimethoxylated analog of resveratrol) have emerged as particularly promising therapeutic candidates. This guide provides a head-to-head comparison of their biological activities, supported by experimental data, to aid in the evaluation of their potential applications in research and drug development.
Pharmacokinetics and Bioavailability: A Tale of Two Stilbenoids
A critical factor in the therapeutic potential of any compound is its bioavailability. In this regard, Pterostilbene demonstrates a clear advantage over this compound and its close structural analog, resveratrol.
| Compound | Animal Model | Oral Bioavailability (%) | Key Findings |
| This compound | Rat | < 9.83 ± 5.31% (at 4 or 10 mg/kg) | Displayed very rapid clearance and a short mean residence time. Bioavailability increased to 24.1 ± 5.6% at a higher dose of 50 mg/kg.[1] |
| Pterostilbene | Rat | ~80% | Showed significantly greater bioavailability and total plasma levels compared to resveratrol, a close analog of this compound.[2] |
The enhanced bioavailability of pterostilbene is attributed to its two methoxy groups, which increase its lipophilicity and metabolic stability, allowing for greater absorption and a longer half-life in the body.[2]
Anti-Cancer Activity: A Comparative Look at Efficacy
Both this compound and Pterostilbene have demonstrated anti-cancer properties. While direct comparative studies are limited, existing research provides insights into their relative potency.
A study directly comparing the inhibitory effects of pterostilbene and resveratrol (a proxy for this compound due to structural similarity) on human colon cancer cell lines revealed pterostilbene's superior efficacy.
| Cell Line | Compound | IC50 (µM) for Cell Viability | Inhibition of Colony Formation |
| HT-29 | Pterostilbene | Lower than Resveratrol | 85% inhibition at 10 µM |
| Resveratrol | - | 32% inhibition at 10 µM | |
| HCT116 | Pterostilbene | Lower than Resveratrol | 40% inhibition at 10 µM |
| Resveratrol | - | 9% inhibition at 10 µM | |
| Caco-2 | Pterostilbene | Lower than Resveratrol | 79% inhibition at 5 µM |
| Resveratrol | - | 54% inhibition at 5 µM |
Data extracted from a study by Paul et al. (2010).[3]
These findings suggest that pterostilbene is a more potent inhibitor of colon cancer cell growth and proliferation than resveratrol.[3]
Anti-Inflammatory Effects: Modulating Key Signaling Pathways
Both compounds exhibit anti-inflammatory properties by modulating key signaling pathways. This compound has been shown to significantly inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This anti-inflammatory action is mediated through the suppression of the NF-κB and MAPK signaling pathways.
A direct comparative study on steatohepatitis induced by a high-fat, high-fructose diet in rats demonstrated that pterostilbene was more effective than resveratrol in reducing inflammatory markers.
| Parameter | Treatment Group (30 mg/kg/d) | Reduction vs. Control |
| Hepatic Steatosis | Pterostilbene | 87% |
| Resveratrol | 87% | |
| Alanine Aminotransferase (ALT) | Pterostilbene | 55% |
| Resveratrol | 48% | |
| Aspartate Aminotransferase (AST) | Pterostilbene | 38% |
| Resveratrol | 29% | |
| TNF-α mRNA levels | Pterostilbene | Significant decrease |
| Resveratrol | No significant change |
Data from a study by Gómez-Zorita et al. (2020).
These results highlight the potent anti-inflammatory effects of pterostilbene, which may be attributed to its superior bioavailability.
Antioxidant Capacity: Scavenging Free Radicals
Both stilbenoids possess antioxidant properties. A comparative study of the antioxidant capacity of various stilbenes, including pterostilbene and resveratrol, provides valuable insights.
| Assay | Compound | Antioxidant Capacity |
| Peroxyl-radical scavenging activity | Pterostilbene | 237 ± 58 µM |
| Resveratrol | 253 ± 53 µM |
Data from a study by Rimando et al. (2002).
The study concluded that the peroxyl-radical scavenging activity of pterostilbene was comparable to that of resveratrol.
Metabolic Regulation: Activating Key Metabolic Sensors
Pterostilbene has been shown to be a potent activator of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), key regulators of cellular energy metabolism. Activation of these pathways is linked to improved insulin sensitivity, reduced lipogenesis, and enhanced mitochondrial function. While there is a lack of direct comparative studies on the activation of these pathways by this compound, the superior bioavailability of Pterostilbene suggests it may have a more pronounced effect on metabolic regulation in vivo.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of this compound and Pterostilbene.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Test compounds (this compound and Pterostilbene) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
-
An aliquot of each test compound concentration is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
NF-κB Activation Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
Objective: To assess the inhibitory effect of this compound and Pterostilbene on the activation of the NF-κB signaling pathway.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with an inflammatory agent like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This assay measures the levels of phosphorylated IκBα or the nuclear translocation of NF-κB.
Procedure (Western Blot for Phosphorylated IκBα):
-
RAW 264.7 macrophages are cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of this compound or Pterostilbene for a specific duration (e.g., 1 hour).
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IκBα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin) for normalization.
Apoptosis Assay in Cancer Cells (Anti-Cancer Activity)
Objective: To determine the ability of this compound and Pterostilbene to induce apoptosis in cancer cells.
Principle: Apoptosis is a programmed cell death process characterized by specific morphological and biochemical changes. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or Pterostilbene for a specified time (e.g., 24-48 hours).
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.
Conclusion
Both this compound and Pterostilbene exhibit promising therapeutic potential across a range of biological activities. However, the available evidence consistently points to Pterostilbene having a significant advantage in terms of oral bioavailability. This superior pharmacokinetic profile likely contributes to its enhanced efficacy observed in several in vitro and in vivo studies, particularly in the realms of anti-cancer and anti-inflammatory activities. While this compound demonstrates potent biological effects, its rapid clearance may limit its in vivo efficacy. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising stilbenoids. Researchers and drug development professionals should consider these key differences in bioavailability and potency when selecting a lead compound for further investigation and development.
References
Unveiling Desoxyrhapontigenin's Mechanism of Action: A Comparative Guide to Gene Knockdown Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Desoxyrhapontigenin and its mechanism of action, supported by experimental data from gene knockdown studies. We delve into its signaling pathways and compare its activity with other known Nrf2 activators.
This compound, a natural stilbenoid, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential lies in its ability to modulate key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide will explore the gene knockdown studies that have been pivotal in confirming this mechanism and provide a comparative perspective with other molecules that act on the same pathway.
Mechanism of Action: The Nrf2/HO-1 Axis
This compound exerts its primary antioxidant effects through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of several protective enzymes, most notably Heme Oxygenase-1 (HO-1). The induction of HO-1 is a critical component of the cellular defense against oxidative stress and inflammation.[1]
Furthermore, studies have indicated that the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is an upstream regulator of Nrf2 activation by this compound.[1]
Figure 1. This compound-mediated activation of the Nrf2/HO-1 signaling pathway.
Gene Knockdown Studies: Confirming the Mechanism
To definitively establish the role of Nrf2 and Akt in the action of this compound, gene knockdown studies using small interfering RNA (siRNA) have been conducted. These experiments provide direct evidence of the dependency of this compound's effects on these specific proteins.
Experimental Data Summary
| Target Gene | Knockdown Effect on this compound-induced Nrf2 Activation | Knockdown Effect on this compound-induced HO-1 Expression | Reference Cell Line |
| Nrf2 | Reversed | Inhibited | RAW 264.7 Macrophages |
| Akt | Inhibited | Not directly reported, but Akt inhibition reduced HO-1 protein levels | RAW 264.7 Macrophages |
Table 1: Summary of Gene Knockdown Effects on this compound Activity.[1]
These findings clearly demonstrate that the integrity of both the Nrf2 and Akt pathways is essential for the full antioxidant and anti-inflammatory effects of this compound.
Comparative Analysis with Alternative Nrf2 Activators
This compound is one of several compounds known to activate the Nrf2 pathway. For a comprehensive understanding, it is valuable to compare its activity with other well-characterized Nrf2 activators, such as Sulforaphane and Resveratrol.
| Compound | Source | Mechanism of Nrf2 Activation | Comparative Potency |
| This compound | Rhubarb (Rheum species) | Inhibits Keap1 and activates the PI3K/Akt pathway.[1] | Potent inducer of Nrf2 and HO-1. Direct quantitative comparison with others is limited. |
| Sulforaphane | Cruciferous vegetables (e.g., broccoli sprouts) | Covalently modifies specific cysteine residues on Keap1, leading to Nrf2 release.[2] | A very potent naturally occurring inducer of Nrf2. |
| Resveratrol | Grapes, berries, peanuts | Activates Nrf2, potentially through multiple mechanisms including SIRT1 activation. | Activates Nrf2, but its potency relative to this compound and Sulforaphane can vary depending on the experimental model. |
Table 2: Comparison of this compound with other Nrf2 Activators.
While all three compounds converge on the Nrf2 pathway, their upstream mechanisms of activation can differ, which may influence their overall biological activity and therapeutic applications.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are essential. Below are generalized yet comprehensive protocols for siRNA-mediated gene knockdown in RAW 264.7 macrophages and subsequent validation of protein expression by Western blot.
siRNA-mediated Gene Knockdown in RAW 264.7 Macrophages
This protocol outlines a standard procedure for transiently knocking down the expression of a target gene (e.g., Nrf2 or Akt1) in RAW 264.7 cells using Lipofectamine RNAiMAX.
Materials:
-
RAW 264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA specific to the target gene (e.g., Nrf2, Akt1) and a non-targeting control siRNA
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed RAW 264.7 cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 ml of complete growth medium. This should result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of siRNA (e.g., 60 pmol for a final concentration of 100 nM) in 112.5 µL of Opti-MEM™. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), add 4.5 µL of Lipofectamine™ RNAiMAX to 132 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 249 µL of the siRNA-Lipofectamine™ RNAiMAX complex drop-wise to each well containing the cells and 1.75 mL of media.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with this compound treatment and subsequent analysis.
-
Post-Transfection: After the initial incubation, the medium can be changed to fresh complete growth medium. Cells are then ready for treatment with this compound to assess the impact of the gene knockdown on its mechanism of action.
Figure 2. Experimental workflow for siRNA-mediated gene knockdown in RAW 264.7 cells.
Validation of Protein Knockdown by Western Blot
This protocol provides a general procedure for verifying the reduction of target protein levels (e.g., Nrf2, Akt, HO-1) following siRNA-mediated knockdown.
Materials:
-
Transfected and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Nrf2, Akt, HO-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to confirm knockdown efficiency.
This comprehensive guide provides a foundation for understanding and experimentally validating the mechanism of action of this compound. The use of gene knockdown techniques is indispensable for confirming the on-target effects of novel therapeutic compounds and for providing a robust basis for further drug development.
References
A Comparative Analysis of Anticancer Potency: Desoxyrhapontigenin vs. Doxorubicin
For Immediate Release
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide presents a detailed comparison of the anticancer potency of Desoxyrhapontigenin, a natural stilbenoid, and Doxorubicin, a long-established anthracycline chemotherapy drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, supported by experimental data.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary Mechanism | Induction of endoplasmic reticulum (ER) stress-mediated apoptosis. | DNA intercalation and inhibition of topoisomerase II. |
| Cellular Target | Primarily targets the ER, leading to the unfolded protein response (UPR). | Primarily targets nuclear DNA and topoisomerase II. |
| Downstream Effects | Activation of caspases and apoptosis execution. | DNA damage, generation of reactive oxygen species (ROS), cell cycle arrest. |
In Vitro Anticancer Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and Doxorubicin across various human cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary between different studies and experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not explicitly stated, but demonstrated efficacy. | |
| MCF-7/adr (Doxorubicin-resistant) | Breast Cancer | Not explicitly stated, but demonstrated efficacy. |
Further research is required to establish a broader IC50 profile for this compound across a wider range of cancer cell lines.
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~24.30 µg/mL | [1] |
| PC3 | Prostate Cancer | ~2.64 µg/mL | [1] |
| HepG2 | Liver Cancer | ~12.18 - 14.72 µg/mL | [1][2] |
| A549 | Lung Cancer | > 20 | [2] |
| HeLa | Cervical Cancer | ~2.92 | |
| MCF-7 | Breast Cancer | ~2.50 | |
| M21 | Skin Melanoma | ~2.77 | |
| UMUC-3 | Bladder Cancer | ~5.15 | |
| TCCSUP | Bladder Cancer | ~12.55 | |
| BFTC-905 | Bladder Cancer | ~2.26 | |
| AMJ13 | Breast Cancer | ~223.6 µg/mL |
Mechanisms of Action and Signaling Pathways
This compound: Inducer of Endoplasmic Reticulum Stress-Mediated Apoptosis
This compound exerts its anticancer effects primarily by inducing stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis. This ER stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, under prolonged or severe ER stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response, leading to cancer cell death.
Caption: this compound-induced ER stress and apoptosis pathway.
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted, primarily involving its ability to intercalate into DNA, thereby inhibiting the synthesis of macromolecules. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks. Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity. These actions culminate in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
References
A Comparative Guide to the Structure-Activity Relationship of Desoxyrhapontigenin Analogs
For Researchers, Scientists, and Drug Development Professionals
Desoxyrhapontigenin, a natural stilbenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. As a structural analog of resveratrol, it presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers engaged in the discovery and development of drugs based on this privileged chemical structure.
Comparative Biological Activity of this compound and Its Analogs
The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications to the hydroxyl and methoxy groups on the stilbene backbone can significantly influence their potency and selectivity across different biological targets. The following table summarizes the available quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of selected this compound analogs.
| Compound | Structure | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (NO Inhibition IC50, µM) | Neuroprotective Activity |
| This compound | 3,5-Dihydroxy-4'-methoxystilbene | MCF-7: ~50-150[1] | RAW 264.7: ~10-50[2] | Protective against H2O2-induced neurotoxicity[3] |
| Resveratrol | 3,5,4'-Trihydroxystilbene | Wide range, e.g., PC-3: ~25[4] | RAW 264.7: >50[2] | Well-documented neuroprotective effects |
| Pterostilbene | 3,5-Dimethoxy-4'-hydroxystilbene | Potent, e.g., various cell lines <10 | Not widely reported | Shows neuroprotective effects |
| Rhapontigenin | 3,3',5-Trihydroxy-4'-methoxystilbene | Data not readily available | RAW 264.7: >50 | Data not readily available |
| Isorhapontigenin | 3,4',5-Trihydroxy-3'-methoxystilbene | Data not readily available | Data not readily available | Data not readily available |
Key Signaling Pathways
The biological effects of this compound and its analogs are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway modulation by this compound.
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay evaluates the potential of this compound analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Neuroprotective Activity Assay (SH-SY5Y Cell Viability against Oxidative Stress)
This assay assesses the ability of this compound analogs to protect neuronal cells from oxidative stress-induced cell death.
Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. Oxidative stress, a key factor in neuronal damage, can be induced by agents like hydrogen peroxide (H₂O₂). The neuroprotective effect of the compounds is determined by measuring cell viability after exposure to the stressor.
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound analogs for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative stress.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with the analogs and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of Desoxyrhapontigenin's Effects on MAPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Desoxyrhapontigenin on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, benchmarked against other stilbenoid compounds, Resveratrol and Piceatannol. The data presented is compiled from preclinical studies utilizing the carrageenan-induced paw edema model, a well-established acute inflammatory model.
Comparative Analysis of Stilbenoid Effects on MAPK Signaling
The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, plays a pivotal role in mediating inflammatory responses. The phosphorylation of these kinases is a critical step in their activation. This section summarizes the quantitative data on the inhibition of carrageenan-induced paw edema and the modulation of MAPK phosphorylation by this compound and its alternatives.
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | p-ERK Inhibition (%) | p-JNK Inhibition (%) | p-p38 Inhibition (%) | Reference |
| This compound | Mouse | 5 mg/kg | i.p. | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| 25 mg/kg | i.p. | Significant reduction | Down-regulated | Significantly inhibited | Down-regulated | [1] | ||
| Resveratrol | Rat | 2 mg/kg | Not Specified | Did not reverse edema | Not Assessed | Not Assessed | Not Assessed | [2] |
| Piceatannol | Mouse | Not Specified | Not Specified | Suppressed edema | Not Assessed in this model | Not Assessed in this model | Not Assessed in this model | [3][4] |
Note: Quantitative data for percentage inhibition of paw edema and MAPK phosphorylation by this compound, Resveratrol, and Piceatannol in a directly comparable in vivo carrageenan-induced paw edema model is not consistently available in the reviewed literature. The table reflects the reported qualitative effects. Further studies are required to provide a direct quantitative comparison.
Signaling Pathways and Experimental Workflow
To visually represent the biological and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol outlines the induction of acute inflammation in the paw of rodents, a standard model for evaluating the efficacy of anti-inflammatory compounds.
Materials:
-
Male ICR mice or Sprague-Dawley rats (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
This compound, Resveratrol, or Piceatannol dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer this compound (5 and 25 mg/kg, i.p.) or the alternative compounds at the desired doses and route. The vehicle is administered to the control group.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer or calipers.
-
Calculate the percentage of paw edema inhibition for each group relative to the vehicle-treated control group.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (Western Blotting or Immunohistochemistry).
Western Blotting for Phosphorylated MAPK
This protocol describes the detection and quantification of phosphorylated ERK, JNK, and p38 in inflamed paw tissue.
Materials:
-
Collected paw tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and antibodies for total ERK, JNK, and p38, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize the collected paw tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenates at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Immunohistochemistry for Phosphorylated p38 MAPK
This protocol details the localization of phosphorylated p38 MAPK in inflamed paw tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded paw tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-phospho-p38 MAPK
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with the blocking solution for 1 hour.
-
Incubate the sections with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS and apply the DAB substrate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a microscope to assess the localization and intensity of phospho-p38 MAPK staining.
Conclusion
This compound demonstrates significant anti-inflammatory effects in vivo, mediated at least in part through the down-regulation of the MAPK signaling pathway. While direct quantitative comparisons with Resveratrol and Piceatannol in the same inflammatory model are limited in the current literature, the available data suggests that stilbenoids as a class are potent modulators of MAPK-driven inflammation. The experimental protocols provided herein offer a standardized framework for future comparative studies to precisely quantify and compare the efficacy of these compounds, aiding in the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Role of p38α MAPK Subclass in the Development of Pain Hypersensitivity After Hind Paw Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol engages AMPK to attenuate ERK and mTOR signaling in sensory neurons and inhibits incision-induced acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Validating Desoxyrhapontigenin's Engagement with Key Cellular Defense Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desoxyrhapontigenin and a well-studied alternative, Resveratrol, in their interaction with specific protein targets central to cellular stress and inflammatory responses. We delve into the experimental validation of these interactions, offering detailed protocols for key biophysical assays and presenting available quantitative data to facilitate objective comparison.
Quantitative Data Summary
The direct experimental validation of this compound's binding affinity to specific protein targets using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not extensively documented in publicly available literature. However, its biological activity and engagement with cellular pathways can be inferred from dose-dependent functional assays. This table contrasts the available data for this compound with that of Resveratrol, a structurally related stilbenoid.
| Compound | Protein Target | Method | Key Findings |
| This compound | IKK (IκB kinase) | Western Blot (inhibition of phosphorylation) | Dose-dependent inhibition of IKK phosphorylation observed at 10, 30, and 50 μM in LPS-stimulated RAW 264.7 cells.[1] |
| KEAP1 (Kelch-like ECH-associated protein 1) | Molecular Docking (in silico) | Computational studies suggest a binding interaction with KEAP1. Experimental validation is needed. | |
| Resveratrol | IKK (IκB kinase) | Kinase Assay | Inhibition of IKK activity has been reported, contributing to its anti-inflammatory effects.[2] |
| Protein Kinase CKII | Kinase Assay | IC50 of approximately 10 μM.[3] | |
| Nrf2 | Cellular Assays | Activates the Nrf2 signaling pathway, suggesting an interaction that disrupts the KEAP1-Nrf2 complex.[4][5] |
Note: The lack of direct binding affinity data (e.g., Kd values) for this compound with IKK and KEAP1 highlights a research gap. The provided effective concentrations from cellular assays suggest target engagement but are not a direct measure of binding.
Signaling Pathway Context
To understand the significance of these protein targets, it is crucial to visualize their roles in major signaling pathways. This compound is suggested to modulate the NF-κB and Nrf2-KEAP1 pathways, which are critical in regulating inflammation and antioxidant responses, respectively.
Experimental Protocols for Binding Validation
To experimentally validate the binding of this compound to its protein targets and determine its binding affinity, several biophysical techniques can be employed. Below are detailed methodologies for three standard assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.
Experimental Workflow:
Methodology:
-
Protein Immobilization: The target protein (e.g., purified recombinant KEAP1 or IKK) is immobilized on a sensor chip surface. Amine coupling is a common method for this.
-
Ligand Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Analysis: The this compound solutions are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass change, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of thermodynamic parameters.
Experimental Workflow:
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_d), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
Methodology:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the soluble target protein (e.g., KEAP1 or IKK) at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (T_m) to a higher value in the presence of this compound indicates target engagement and stabilization.
Conclusion
This compound shows promise as a modulator of the NF-κB and Nrf2 pathways, with cellular data indicating engagement with key proteins such as IKK. However, to fully validate its potential and understand its mechanism of action, direct binding studies are essential. The experimental protocols outlined in this guide provide a roadmap for researchers to quantify the binding affinity of this compound to its putative targets. A direct comparison with established compounds like Resveratrol, supported by robust quantitative data, will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol targeting NRF2 disrupts the binding between KEAP1 and NRF2-DLG motif to ameliorate oxidative stress damage in mice pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Desoxyrhapontigenin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like desoxyrhapontigenin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring operational integrity and adherence to best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol for this compound
This compound (3,5-Dihydroxy-4′-methoxy-trans-stilbene) is a non-halogenated, polyphenolic compound. Based on its chemical properties and available safety information, including a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water, the following disposal procedure is recommended:
-
Waste Identification and Segregation :
-
Pure, unused this compound and any grossly contaminated materials (e.g., spatulas, weigh boats) should be classified as hazardous chemical waste.
-
This waste stream must be segregated from other laboratory waste, particularly from halogenated solvents, strong acids, strong bases, and oxidizers.
-
-
Preparing Solid Waste for Disposal :
-
As a solid, this compound should not be disposed of directly in a solid waste container that will go to a standard landfill.
-
To prepare for liquid waste disposal, the solid this compound should be dissolved in a minimal amount of a suitable flammable solvent, such as methanol or ethanol. This should be done in a chemical fume hood.
-
-
Liquid Waste Collection :
-
The dissolved this compound solution should be collected in a designated, properly labeled hazardous waste container for "non-halogenated organic waste."
-
The container must be made of a material compatible with the solvent used (e.g., a high-density polyethylene or glass container for methanol/ethanol).
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used. A list of all components and their approximate concentrations should be maintained.
-
The container must be kept securely closed when not in use.
-
-
Disposal of Contaminated Labware :
-
Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, sealed, and clearly labeled container for "solid hazardous waste."
-
This container should be puncture-resistant.
-
-
Final Disposal :
-
All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider.
-
Do not pour any solution containing this compound down the drain. Its high water hazard classification necessitates professional disposal to prevent environmental contamination.
-
Quantitative Data for Stilbenoid Compounds
| Parameter | Value (for Resveratrol) | Significance for Disposal |
| Oral LD50 (Rat) | > 2000 mg/kg | Indicates low acute toxicity via ingestion, though standard precautions should still be strictly followed. |
| Water Solubility | ~30 mg/L | Low water solubility reinforces the need to avoid aqueous disposal routes and to use organic solvents for dissolution. |
| Methanol Solubility | ~50 g/L | High solubility in methanol makes it a suitable solvent for preparing the compound for liquid waste disposal. |
| Ethanol Solubility | ~50 g/L | High solubility in ethanol provides another suitable solvent option for waste preparation. |
| Water Hazard Class (WGK) | 3 (for this compound) | Highly hazardous to water; mandates disposal through a certified hazardous waste handler and strictly prohibits drain disposal.[1][2][3] |
Experimental Protocols
Detailed Methodology for In Vitro Anti-Inflammatory Activity Assay (Protein Denaturation)
This protocol outlines a common in vitro method to assess the anti-inflammatory potential of a compound like this compound by measuring the inhibition of heat-induced protein denaturation.[4][5]
-
Preparation of Reagents :
-
Test Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then create a series of dilutions to achieve final concentrations ranging from approximately 10 to 500 µg/mL.
-
Standard Drug : Prepare a similar dilution series of a known anti-inflammatory drug, such as diclofenac sodium, to serve as a positive control.
-
Protein Solution : Prepare a 1% w/v solution of bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) at pH 6.8.
-
-
Assay Procedure :
-
In a set of microcentrifuge tubes, add 400 µL of the BSA solution.
-
To these tubes, add 100 µL of the various concentrations of the this compound test solutions, the standard drug solutions, or the vehicle solvent (as a control).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.
-
After heating, allow the solutions to cool to room temperature.
-
-
Data Collection and Analysis :
-
Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The results will indicate the ability of this compound to prevent protein denaturation, a hallmark of inflammation.
-
Detailed Methodology for HPLC Analysis of Stilbenoids
This protocol provides a validated method for the quantification of stilbenoid compounds, like this compound, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Sample Preparation :
-
Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions :
-
HPLC System : An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 20 µL.
-
DAD Detection : Monitor at the wavelength of maximum absorbance for this compound (typically around 300-330 nm for stilbenoids).
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations of Cellular Pathways and Workflows
To further contextualize the handling and study of this compound, the following diagrams illustrate a key biological pathway it influences and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 2. The MSDS HyperGlossary: WGK, Wassergefahrdungsklasse [ilpi.com]
- 3. Germany: Classification of Substances and Mixtures into Water Hazard Classes (WGK) | Chemical Safety Consulting [chemicalsafetyconsulting.com]
- 4. ijcrt.org [ijcrt.org]
- 5. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Desoxyrhapontigenin
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for Desoxyrhapontigenin is limited, it is prudent to treat it as a compound with potential for eye irritation and possible skin irritation upon prolonged contact. As a fine powder, it also poses a respiratory hazard if inhaled. The primary hazards associated with similar stilbenoids are summarized below.
Table 1: Summary of Hazards for Structurally Similar Stilbenoids
| Hazard Statement | Compound | GHS Classification |
| Causes serious eye irritation.[1][2] | Resveratrol | Eye Irrit. 2[1] |
| Causes serious eye damage.[3] | Pterostilbene | Eye Damage 1 |
| Toxic to aquatic life with long lasting effects. | Pterostilbene | Aquatic Chronic 2 |
| May cause respiratory irritation. | Resveratrol | STOT SE 3 |
| Causes skin irritation. | Resveratrol | Skin Irrit. 2 |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound powder.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for bulk handling. | Protects against airborne powder and splashes. Stilbenoids are known eye irritants. |
| Skin Protection | Nitrile or latex gloves. A standard laboratory coat. | Prevents direct skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation. If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | Avoids inhalation of fine powder, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound powder in a laboratory setting.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the work surface is clean and free of clutter.
-
Don all required PPE as outlined in Table 2.
-
Gather all necessary materials: this compound, spatulas, weigh boats, solvent, glassware, and waste containers.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within the fume hood to minimize inhalation risk.
-
Use a microbalance for accurate measurement of small quantities.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Solubilization:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Ensure the container is appropriate for the solvent used and is properly sealed if agitation is required.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol).
-
Segregate waste as described in the disposal plan.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Workflow
Caption: A logical flow for the segregation and disposal of waste generated from handling this compound.
Disposal Guidelines:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses of glassware should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, which will arrange for collection by a licensed chemical waste disposal company.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. For large spills, evacuate the area and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
